N-CBZ-Phe-Arg-AMC TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H37F3N6O8 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H36N6O6.C2HF3O2/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;3-2(4,5)1(6)7/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);(H,6,7)/t26-,27-;/m0./s1 |
InChI Key |
AVPSADNFAQBJBZ-WMXJXTQLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of N-CBZ-Phe-Arg-AMC TFA: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for N-CBZ-Phe-Arg-AMC TFA (N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate), a widely utilized fluorogenic substrate in biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its function, details its enzymatic interactions, and provides a framework for its application in experimental settings.
Core Mechanism: A Fluorogenic Switch for Protease Activity
N-CBZ-Phe-Arg-AMC is a synthetic peptide substrate designed to be a target for specific proteolytic enzymes.[1] Its fundamental mechanism of action lies in its ability to release a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage.[2][3] The intact substrate itself exhibits weak fluorescence.[4][5] However, when a protease recognizes and cleaves the amide bond between the Arginine (Arg) residue and the AMC group, the liberated AMC fluoresces strongly, providing a quantifiable signal that is directly proportional to the enzyme's activity.[2][3]
The trifluoroacetate (TFA) salt form of this compound is common for improving solubility and stability. The carbobenzoxy (CBZ or Z) group attached to the Phenylalanine (Phe) residue serves as an amino-terminal protecting group.[1] The dipeptide sequence, Phe-Arg, provides the specificity for recognition by certain proteases.
The enzymatic reaction can be summarized as follows:
N-CBZ-Phe-Arg-AMC (weakly fluorescent) + H₂O --(Protease)--> N-CBZ-Phe-Arg + AMC (highly fluorescent)
This fluorogenic property makes N-CBZ-Phe-Arg-AMC an invaluable tool for continuous, real-time monitoring of enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.[1]
Enzyme Specificity and Applications
N-CBZ-Phe-Arg-AMC is primarily recognized as a substrate for cysteine proteases, with a particular emphasis on cathepsins.[1][6] Cathepsins are a group of proteases found in lysosomes that play crucial roles in protein degradation and turnover.[6] This substrate is frequently used to assess the activity of lysosomal cathepsin enzymes.[7][8]
Beyond cathepsins, N-CBZ-Phe-Arg-AMC also serves as a substrate for a broader range of serine proteases, including kallikrein and plasmin.[4][5][9] This versatility allows for its application in studying various physiological and pathological processes where these enzymes are implicated, such as inflammation and blood pressure regulation.[9]
Quantitative Data: Enzymatic Kinetics
While specific kinetic parameters for N-CBZ-Phe-Arg-AMC with a wide range of proteases are not extensively consolidated in publicly available literature, the general principles of Michaelis-Menten kinetics apply. The key parameters to determine experimentally are the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which in turn allows for the calculation of the catalytic efficiency (kcat/Km).
For analogous fluorogenic substrates, such as Z-Arg-Arg-AMC, typical Km values for enzymes like Cathepsin B are in the micromolar range.[2] It is crucial for researchers to empirically determine these kinetic constants for their specific enzyme and experimental conditions.
Table 1: Key Properties of N-CBZ-Phe-Arg-AMC
| Property | Value | Reference |
| Molecular Formula | C33H36N6O6 | [4] |
| Molecular Weight | 612.6 g/mol | [4] |
| Substrate Absorption (λmax) | ~330 nm | [4][5] |
| Substrate Emission (λmax) | ~390 nm | [4][5] |
| AMC Product Absorption (λmax) | ~342 nm | [4][5] |
| AMC Product Emission (λmax) | ~441 nm | [4][5] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
The following provides a generalized methodology for utilizing N-CBZ-Phe-Arg-AMC in a protease activity assay. Optimization of buffer conditions, enzyme concentration, and substrate concentration is essential for accurate and reproducible results.
I. Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest. The pH and ionic strength should be optimized for maximal enzyme activity. For many cysteine proteases, a slightly acidic buffer (pH 5.5-6.5) containing a reducing agent like DTT is used.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C in small aliquots.
-
Inhibitor Stock Solution (for inhibition assays): If screening for inhibitors, dissolve the test compounds in DMSO to create a range of stock concentrations.
II. Assay Procedure
-
Enzyme Dilution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal concentration should result in a linear rate of fluorescence increase over the desired measurement period.
-
Assay Plate Setup:
-
Add the diluted enzyme solution to the wells of a black 96-well microplate.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor or vehicle control for a defined period (e.g., 15-30 minutes) at the desired temperature.
-
Include appropriate controls:
-
No Enzyme Control: Assay buffer and substrate only (to measure background fluorescence).
-
No Substrate Control: Enzyme and assay buffer only.
-
Positive Control: Enzyme and substrate without inhibitor.
-
Vehicle Control: Enzyme, substrate, and the same concentration of DMSO used for the inhibitor.
-
-
-
Reaction Initiation: Prepare a working solution of the N-CBZ-Phe-Arg-AMC substrate by diluting the stock solution in the assay buffer. The final substrate concentration should ideally be around the Km value for the enzyme, though a range of concentrations should be tested during assay development.[2] Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence over time at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[3] Kinetic reads should be taken at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish a linear initial velocity.
III. Data Analysis
-
Calculate Initial Velocities: Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Enzyme Activity: Express enzyme activity as the change in relative fluorescence units (RFU) per unit of time.
-
Inhibition Analysis: For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with a fixed enzyme concentration and a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Molecular and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Enzymatic cleavage of N-CBZ-Phe-Arg-AMC.
Caption: General workflow for a protease inhibition assay.
References
- 1. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
N-CBZ-Phe-Arg-AMC TFA: An In-depth Technical Guide for Protease Activity Analysis in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
N-Carbobenzyloxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin Trifluoroacetate (N-CBZ-Phe-Arg-AMC TFA), often abbreviated as Z-FR-AMC, is a highly sensitive fluorogenic substrate indispensable for the characterization of specific protease activity. This synthetic peptide is a key tool in both basic research and high-throughput screening for drug discovery. Its primary utility lies in the continuous measurement of the enzymatic activity of several cysteine and serine proteases, most notably cathepsins and kallikrein.[1][2][3]
The fundamental principle of its application is based on fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the N-terminal carbobenzoxy (CBZ) group. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This emitted fluorescence can be quantitatively measured, providing a direct correlation to the rate of enzymatic activity.
This substrate is particularly valuable for:
-
Enzyme kinetics studies: Determining key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand enzyme efficiency and substrate affinity.
-
Inhibitor screening: Identifying and characterizing potential therapeutic compounds that modulate the activity of target proteases.
-
Cellular activity assays: Measuring protease activity in cell lysates and tissue homogenates to investigate biological processes and disease states.
Quantitative Data Summary
The following tables summarize the kinetic parameters and optimal assay conditions for the use of N-CBZ-Phe-Arg-AMC with various proteases.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Excitation (nm) | Emission (nm) |
| Cathepsin L | Human | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | 355-380 | 460 |
| Cathepsin B | Human Liver | - | - | - | 4.6 - 7.2 | 360 | 460 |
| Cathepsin K | Human | - | - | - | 4.6 - 7.2 | 360 | 460 |
| Cathepsin S | Human Spleen | - | - | - | 4.6 - 7.2 | 360 | 460 |
| Cathepsin V | Human | - | - | - | 4.6 | 360 | 460 |
| Kallikrein | Plasma | - | - | - | - | 360-380 | 440-460 |
| Papain | Carica papaya | - | - | - | - | 360-380 | 440-460 |
| Trypsin | - | - | - | - | - | 360-380 | 440-460 |
Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature. The provided data should be used as a reference point for assay development.
Experimental Protocols
General Protocol for Protease Activity Assay
This protocol provides a general framework for measuring protease activity using N-CBZ-Phe-Arg-AMC. Optimal conditions, such as enzyme and substrate concentrations, should be empirically determined for each specific application.
Materials:
-
This compound substrate
-
Purified enzyme or cell/tissue lysate
-
Assay Buffer (e.g., for Cathepsin L: 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[4]
-
96-well black microplate, preferably with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-CBZ-Phe-Arg-AMC in DMSO (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
Prepare the appropriate assay buffer and equilibrate to the desired temperature (e.g., 37°C).
-
Dilute the enzyme or cell lysate to the desired concentration in the assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no-enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution. This will be used to determine background fluorescence.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the readings for the enzyme-containing wells.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol for Inhibitor Screening
This protocol is designed for screening potential inhibitors of a target protease.
Materials:
-
All materials from the General Protocol
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitor of the target protease (positive control)
Procedure:
-
Reagent Preparation:
-
Follow the reagent preparation steps from the General Protocol.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add 25 µL of the diluted enzyme solution to each well.
-
Add 25 µL of the test compound dilutions, positive control, or vehicle control (e.g., assay buffer with the same concentration of DMSO as the test compounds) to the appropriate wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
-
Initiate and Measure:
-
Follow steps 3 and 4 from the General Protocol to initiate the reaction and measure fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Signaling Pathways and Experimental Workflows
Lysosomal Proteolysis Signaling Pathway
Cathepsins, the primary targets of N-CBZ-Phe-Arg-AMC, are key enzymes in the lysosomal degradation pathway. This pathway is crucial for cellular homeostasis and is regulated by various signaling molecules, including the mammalian target of rapamycin (mTOR).[6][7] Dysregulation of this pathway is implicated in numerous diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. peptide.com [peptide.com]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal signaling in control of degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
N-CBZ-Phe-Arg-AMC TFA: A Comprehensive Technical Guide to Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (N-CBZ-Phe-Arg-AMC TFA), commonly abbreviated as Z-FR-AMC, is a fluorogenic substrate widely utilized in the fields of biochemistry and drug discovery for the characterization of protease activity. This synthetic dipeptide is particularly valuable for assessing the enzymatic activity of various cathepsins and other serine proteases. The principle of its use lies in the enzymatic hydrolysis of the amide bond linking the arginine residue to the fluorescent aminomethylcoumarin (AMC) group. Cleavage of this bond liberates the highly fluorescent AMC moiety, allowing for a sensitive and continuous measurement of enzyme kinetics. This technical guide provides an in-depth overview of the substrate specificity of N-CBZ-Phe-Arg-AMC, complete with quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying biochemical processes and workflows.
Substrate Specificity and Enzyme Kinetics
N-CBZ-Phe-Arg-AMC is recognized and cleaved by a range of proteases, primarily those with a preference for a basic residue (arginine) at the P1 position and a hydrophobic residue (phenylalanine) at the P2 position of the substrate. Its utility has been demonstrated for enzymes such as cathepsins, kallikrein, and to a lesser extent, trypsin and plasmin. The efficiency of cleavage by these enzymes can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat.
Table 1: Kinetic Parameters of Various Proteases with N-CBZ-Phe-Arg-AMC
| Enzyme | Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin B | Human | 4.6 | 180 | 1.8 | 10,000 |
| Cathepsin B | Human | 7.2 | 230 | 1.1 | 4,783 |
| Cathepsin L | Human | 5.5 | 0.77 | 1.5 | 1,948,052 |
| Kallikrein | Porcine Pancreas | 8.0 | 15.48 (KMapp) | Not Reported | Not Reported |
Experimental Protocols
The following is a detailed protocol for determining the kinetic parameters of a protease using N-CBZ-Phe-Arg-AMC. This protocol is a generalized guideline and should be optimized for each specific enzyme and experimental setup.
Materials and Reagents
-
This compound substrate (store at -20°C, protected from light)
-
Purified protease of interest
-
Assay Buffer (specific to the enzyme of interest, e.g., for Cathepsin L: 20 mM sodium acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm
-
Calibrated pipettes
-
7-Amino-4-methylcoumarin (AMC) standard for calibration curve
Procedure
1. Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve the this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the purified enzyme in the appropriate cold assay buffer to a concentration that will result in a linear reaction rate for at least 10-15 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration to ensure initial velocity conditions.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1x to 10x the expected Km value).
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.
2. Assay Setup
-
In a 96-well black microplate, add a fixed volume of each substrate working solution to triplicate wells.
-
Include a "no enzyme" control (assay buffer only) and a "no substrate" control (enzyme working solution and assay buffer) for background fluorescence correction.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
3. Initiation and Measurement of the Reaction
-
Initiate the reaction by adding a fixed volume of the diluted enzyme solution to all wells (except the "no enzyme" controls).
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) using an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
4. Data Analysis
-
AMC Standard Curve: Prepare a standard curve by making serial dilutions of the AMC standard stock solution in the assay buffer. Measure the fluorescence of each concentration to correlate relative fluorescence units (RFU) to the concentration of the product (AMC).
-
Initial Velocity Calculation: For each substrate concentration, plot the fluorescence intensity (in RFU) against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve. Convert v₀ from RFU/min to µM/min using the AMC standard curve.
-
Determination of Kinetic Parameters: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. The kcat value can then be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Visualizations
Enzymatic Cleavage of N-CBZ-Phe-Arg-AMC
The following diagram illustrates the enzymatic cleavage of the N-CBZ-Phe-Arg-AMC substrate, resulting in the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of N-CBZ-Phe-Arg-AMC.
Experimental Workflow for Enzyme Kinetics
This diagram outlines the key steps involved in a typical enzyme kinetics experiment using a fluorogenic substrate like N-CBZ-Phe-Arg-AMC.
Caption: Workflow for enzyme kinetics determination.
Conclusion
This compound remains a valuable tool for the study of protease activity. Its specificity towards enzymes that recognize arginine at the P1 position makes it particularly useful for characterizing cathepsins and other related serine proteases. The provided kinetic data and detailed experimental protocol offer a solid foundation for researchers to design and execute robust enzymatic assays. The visualizations further clarify the underlying principles and experimental procedures, aiding in the effective application of this substrate in drug discovery and basic research. As with any enzymatic assay, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
A Technical Guide to Z-FR-AMC TFA for Cathepsin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-FR-AMC TFA (N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt) and its application in the activity assays of cathepsin proteases. This document outlines the substrate's mechanism of action, detailed experimental protocols, and the critical role of cathepsins in key signaling pathways.
Introduction to Z-FR-AMC TFA
Z-FR-AMC is a widely utilized fluorogenic substrate for measuring the activity of certain cysteine cathepsins, particularly cathepsin L, and to a lesser extent, cathepsins B and S.[1][2] The substrate consists of a dipeptide sequence (Phe-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent.[3] Upon enzymatic cleavage of the amide bond between arginine and AMC by an active cathepsin, the highly fluorescent AMC molecule is released.[4] The resulting increase in fluorescence intensity is directly proportional to the cathepsin activity and can be monitored over time to determine enzyme kinetics.
The trifluoroacetate (TFA) salt form of Z-FR-AMC is commonly supplied to improve the handling and solubility of the peptide.
Quantitative Data: Physicochemical and Kinetic Parameters
For accurate and reproducible experimental design, a thorough understanding of the substrate's properties and its interaction with various cathepsins is essential.
Table 1: Physicochemical Properties of Z-FR-AMC TFA
| Property | Value | Reference(s) |
| Molecular Formula | C35H37F3N6O8 | [5] |
| Molecular Weight | 726.71 g/mol | [5] |
| Excitation Wavelength (AMC) | 340-360 nm | [4][5] |
| Emission Wavelength (AMC) | 440-460 nm | [4][5] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [6] |
Table 2: Kinetic Parameters of Z-FR-AMC with Various Human Cathepsins
| Cathepsin | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin L | 5.5 | 0.77 | 1.5 | 1,948,052 | [7] |
| Cathepsin B | 4.6 | 13.0 ± 1.1 | 18.0 ± 0.5 | 1,384,615 | [8] |
| Cathepsin B | 7.2 | 3.3 ± 0.5 | 1.9 ± 0.1 | 575,758 | [8] |
| Cathepsin K | 6.5 | ~1.7 | ~0.1 | ~58,823 | [6] |
Mechanism of Action and Experimental Workflow
The core principle of the Z-FR-AMC based assay is the enzymatic release of the fluorophore AMC. The workflow for a typical cathepsin activity assay is straightforward and adaptable to a high-throughput 96-well plate format.
Caption: Enzymatic cleavage of Z-FR-AMC by active cathepsin releases highly fluorescent AMC.
Caption: A typical 96-well plate workflow for a cathepsin activity assay using Z-FR-AMC.
Experimental Protocols
The following protocols provide a detailed methodology for performing a cathepsin activity assay using Z-FR-AMC with either purified enzyme or cell lysates.
Reagent Preparation
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5. Prepare fresh before use.[6] Note: The optimal pH may vary depending on the specific cathepsin being assayed (see Table 2).
-
Z-FR-AMC Stock Solution (10 mM): Dissolve the appropriate amount of Z-FR-AMC TFA in DMSO. For example, for 1 mg of Z-FR-AMC TFA (MW: 726.71), add 137.6 µL of DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Purified Cathepsin Solution: Reconstitute and dilute the purified recombinant cathepsin in cold assay buffer to the desired working concentration (e.g., 1-10 nM).[6] Keep on ice.
-
Cell Lysate Preparation: a. Harvest 1-5 million cells and centrifuge. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a chilled lysis buffer (e.g., 50 µL of a buffer containing 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, and 1 mM DTT). d. Incubate on ice for 10 minutes. e. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C. f. Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).
96-Well Plate Assay Protocol
This protocol is designed for a total reaction volume of 100 µL per well in a black, clear-bottom 96-well plate.
-
Plate Setup:
-
Sample Wells: Add 50 µL of assay buffer and the desired amount of purified enzyme or 50-200 µg of cell lysate.
-
Negative Control Wells (No Enzyme): Add 100 µL of assay buffer (or 50 µL of lysis buffer and 50 µL of assay buffer for lysate experiments).
-
Inhibitor Control Wells (Optional): Add 50 µL of assay buffer containing the enzyme/lysate and a specific cathepsin inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate and to activate the cathepsins (the reducing agent DTT in the assay buffer facilitates this).[7]
-
Initiate Reaction: a. Prepare a working solution of Z-FR-AMC by diluting the 10 mM stock solution in the assay buffer. A final concentration of 10-20 µM is commonly used.[6] b. Add 50 µL of the Z-FR-AMC working solution to the sample and inhibitor control wells. Note: The final volume in all wells should be 100 µL.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[8]
-
Data Analysis: a. For each well, plot fluorescence intensity versus time. b. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. c. Subtract the slope of the negative control from the sample wells to account for background fluorescence and substrate auto-hydrolysis. d. The cathepsin activity is proportional to this corrected slope.
Cathepsins in Cellular Signaling Pathways
Cathepsins are not only involved in bulk protein degradation within lysosomes but are also key players in specific signaling pathways, particularly those related to apoptosis and immunity. Understanding these roles provides a crucial context for the interpretation of cathepsin activity assays.
Cathepsin-Mediated Apoptosis
Under certain cellular stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol. Once in the cytosol, cathepsins can initiate a cascade of events leading to apoptosis.[6]
References
- 1. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. escholarship.org [escholarship.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
a-CBZ-Phe-Arg-AMC TFA product information
An In-depth Technical Guide to a-CBZ-Phe-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA, designed for researchers, scientists, and professionals involved in drug development. This document outlines the core product specifications, detailed experimental protocols for its use in enzymatic assays, and visual representations of the underlying biochemical processes and experimental workflows.
Product Information
a-CBZ-Phe-Arg-AMC TFA (N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate salt), also known as Z-FR-AMC, is a fluorogenic substrate used to assay the activity of a variety of proteases.[1][2] It is particularly useful for measuring the activity of lysosomal cathepsins and other serine proteases such as kallikrein and plasmin.[1][3][4] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is weakly fluorescent; however, upon cleavage, the liberated AMC molecule exhibits strong fluorescence, which can be monitored in real-time to determine enzyme activity.[3][5]
Quantitative Data
The following table summarizes the key quantitative specifications for a-CBZ-Phe-Arg-AMC TFA:
| Parameter | Value | Reference(s) |
| Molecular Formula | C35H37F3N6O8 | [1] |
| Molecular Weight | 726.7 g/mol | [6] |
| Purity | >96% | [4] |
| Excitation Wavelength (for released AMC) | 340-380 nm | [4][7][8] |
| Emission Wavelength (for released AMC) | 440-460 nm | [4][7][8] |
| Storage Conditions | -20°C or below, protected from moisture | [2][4] |
Experimental Protocols
This section provides a detailed methodology for a typical enzyme activity assay using a-CBZ-Phe-Arg-AMC TFA in a 96-well plate format. This protocol can be adapted for specific enzymes and for inhibitor screening studies.
Materials and Reagents
-
a-CBZ-Phe-Arg-AMC TFA substrate
-
Protease of interest (e.g., Cathepsin B, Kallikrein)
-
Assay Buffer (enzyme-specific, e.g., 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM CaCl2)[9]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO (for stock solutions)
-
Reagent-grade water
Reagent Preparation
-
Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in DMSO to prepare a stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability.[2]
-
Enzyme Working Solution: Prepare a working solution of the protease in the appropriate assay buffer immediately before use. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over a reasonable time frame.[5]
-
AMC Standard Curve: Prepare a stock solution of AMC in DMSO. Dilute this stock solution in assay buffer to generate a series of known concentrations (e.g., 0 to 25 µM) to create a standard curve for quantifying the amount of released AMC.[10]
Assay Procedure
-
Plate Setup: Add the assay components to the wells of a 96-well black microplate. A typical setup includes:
-
Blank Wells: Assay buffer and substrate working solution (no enzyme).
-
Control Wells: Assay buffer, enzyme working solution, and a known inhibitor (if applicable).
-
Sample Wells: Assay buffer and enzyme working solution.
-
It is recommended to run all samples and controls in at least duplicate.[10]
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[10]
-
Initiate Reaction: Add the substrate working solution to the sample and control wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).[10]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds).[11] Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).[8]
Data Analysis
-
Background Subtraction: For each time point, subtract the fluorescence of the blank wells from the corresponding experimental wells.[11]
-
Plot Data: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time (minutes).[11]
-
Determine Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the curve for each well.
-
Quantify Activity: Using the AMC standard curve, convert the V₀ from RFU/min to moles of AMC/min to quantify the enzyme activity.
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of a-CBZ-Phe-Arg-AMC TFA.
Caption: Enzymatic cleavage of a-CBZ-Phe-Arg-AMC by a protease.
Caption: A typical experimental workflow for an enzyme activity assay.
References
- 1. N-CBZ-Phe-Arg-AMC TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]
- 7. explorationpub.com [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
a-CBZ-Phe-Arg-AMC TFA physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin trifluoroacetate (a-CBZ-Phe-Arg-AMC TFA), also commonly referred to as Z-Phe-Arg-AMC TFA or Z-FR-AMC TFA, is a highly sensitive fluorogenic substrate. It is extensively utilized in biochemical assays to measure the activity of a variety of proteases. Its principal applications are in the study of cysteine proteases, such as cathepsins, and serine proteases, including kallikrein and plasmin.[1][2][3][4] The cleavage of the amide bond between arginine and the 7-amido-4-methylcoumarin (AMC) moiety by these enzymes results in the release of the highly fluorescent AMC group, providing a direct and quantifiable measure of enzymatic activity.[5] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with a-CBZ-Phe-Arg-AMC TFA.
Physical and Chemical Properties
a-CBZ-Phe-Arg-AMC TFA is a solid, off-white compound that is soluble in organic solvents such as DMSO.[1] The trifluoroacetate (TFA) salt form often enhances the solubility and stability of the peptide substrate.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C35H37F3N6O8 | [6] |
| Molecular Weight | 726.70 g/mol | MedChemExpress |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | DMSO: 1 mg/mLDMF: 1 mg/mLEthanol: 1 mg/mL | [5] |
| Excitation Wavelength (cleaved AMC) | 340-380 nm | [1][5][7] |
| Emission Wavelength (cleaved AMC) | 440-460 nm | [1][5][7] |
| Storage Temperature | -20°C, protect from light | [4][8] |
Experimental Protocols
The following protocols are generalized methodologies for using a-CBZ-Phe-Arg-AMC TFA in enzymatic assays. Optimization of buffer conditions, substrate concentration, and incubation times is recommended for specific experimental setups.
General Fluorometric Enzyme Assay Workflow
This workflow outlines the basic steps for measuring protease activity using a-CBZ-Phe-Arg-AMC TFA.
Cathepsin B Activity Assay
This protocol is adapted from established methods for measuring Cathepsin B activity.
-
Reagents:
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to the desired value (e.g., 4.6 for lysosomal conditions or 7.2 for neutral conditions).
-
Enzyme: Purified Cathepsin B or cell lysate containing Cathepsin B.
-
Substrate: a-CBZ-Phe-Arg-AMC TFA.
-
Inhibitor (optional): A specific Cathepsin B inhibitor (e.g., CA-074) for control experiments.
-
-
Procedure:
-
Prepare a stock solution of a-CBZ-Phe-Arg-AMC TFA in DMSO.
-
Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 40 µM).
-
In a 96-well black microplate, add the enzyme sample.
-
If using an inhibitor, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at room temperature (25°C) or 37°C, protected from light.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
-
The rate of increase in fluorescence is proportional to the Cathepsin B activity.
-
Plasma Kallikrein Activity Assay
This protocol provides a framework for measuring plasma kallikrein activity.
-
Reagents:
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Enzyme: Purified plasma kallikrein or plasma sample.
-
Substrate: a-CBZ-Phe-Arg-AMC TFA.
-
-
Procedure:
-
Prepare a stock solution of a-CBZ-Phe-Arg-AMC TFA in DMSO.
-
Dilute the substrate in the assay buffer to the desired final concentration.
-
Add the enzyme sample to the wells of a 96-well black microplate.
-
Start the reaction by adding the substrate solution.
-
Incubate at 37°C.
-
Monitor the increase in fluorescence at Ex/Em = ~360-380/440-460 nm.
-
The rate of AMC release is proportional to the kallikrein activity.
-
Biological Signaling Pathways
a-CBZ-Phe-Arg-AMC TFA is a valuable tool for studying enzymes involved in critical signaling pathways.
The Kallikrein-Kinin System
Plasma kallikrein is a key enzyme in the Kallikrein-Kinin system, which plays a role in inflammation, blood pressure regulation, and coagulation. a-CBZ-Phe-Arg-AMC is a substrate for plasma kallikrein, allowing for the investigation of this pathway's activation.
Cathepsin-Mediated Apoptosis
Cathepsins, particularly Cathepsin B, can be released from the lysosome into the cytoplasm under cellular stress, initiating a caspase-independent pathway of apoptosis.
Cathepsins in Toll-Like Receptor (TLR) Signaling
Certain cathepsins are involved in the proteolytic processing of endosomal Toll-like receptors (TLRs), such as TLR3, which is essential for their signaling and the initiation of an innate immune response.[9][10][11]
References
- 1. biotium.com [biotium.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. peptide.com [peptide.com]
- 5. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]
- 6. N-CBZ-Phe-Arg-AMC TFA - Immunomart [immunomart.com]
- 7. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cleavage of Toll-like receptor 3 by cathepsins B and H is essential for signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Use of α-CBZ-Phe-Arg-AMC TFA for the Detection of Serine Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate α-N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (a-CBZ-Phe-Arg-AMC TFA), a versatile tool for the detection and characterization of serine proteases. This document details the substrate's mechanism of action, specificity, and provides adaptable experimental protocols for its use in various research and drug discovery applications.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. The sensitive and specific detection of serine protease activity is therefore a critical aspect of both basic research and drug development.
a-CBZ-Phe-Arg-AMC TFA, also commonly referred to as Z-Phe-Arg-AMC, is a fluorogenic peptide substrate that enables the continuous monitoring of protease activity. Its utility lies in its ability to be cleaved by proteases that recognize the Phenylalanine-Arginine dipeptide sequence, leading to the release of a quantifiable fluorescent signal.
Principle of the Assay
The detection of protease activity using a-CBZ-Phe-Arg-AMC is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The intact substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine (P1 position) and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released. The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme.
The excitation and emission maxima for the released AMC are in the range of 360-380 nm and 440-460 nm, respectively.
Substrate Specificity
a-CBZ-Phe-Arg-AMC is recognized by a range of proteases that exhibit a preference for a basic amino acid (Arginine) at the P1 position and a hydrophobic amino acid (Phenylalanine) at the P2 position. While it is a substrate for several serine proteases, it is important to note that it is not entirely specific to this class of enzymes.
Serine Proteases:
-
Plasma Kallikrein: This substrate is frequently used for the assay of plasma kallikrein activity.[1]
-
Trypsin: Trypsin and trypsin-like proteases are also known to cleave this substrate.[1]
Cross-reactivity with Cysteine Proteases: It is crucial for researchers to be aware that a-CBZ-Phe-Arg-AMC is also an excellent substrate for several members of the cathepsin family, which are primarily cysteine proteases.[1][2] This lack of absolute specificity necessitates the use of appropriate controls, such as class-specific protease inhibitors, to ensure that the measured activity originates from the serine protease of interest, especially when working with complex biological samples like cell lysates or tissue homogenates.
Quantitative Data and Kinetic Parameters
| Enzyme Class | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Serine Protease | Plasma Kallikrein | 10.3 - 15.48 | Not Reported | Not Reported |
| Cysteine Protease | Cathepsin B | Not Reported | Not Reported | 1 x 105 |
| Cysteine Protease | Cathepsin K | Not Reported | Not Reported | 1 x 105 |
| Cysteine Protease | Cathepsin L | 0.77 | 1.5 | 1.95 x 106 |
| Cysteine Protease | Cathepsin S | Not Reported | Not Reported | 1 x 104 |
Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The values presented above should be considered as a reference, and it is strongly recommended that researchers determine these parameters empirically for their specific experimental setup.
Detailed Experimental Protocols
This section provides a detailed and adaptable protocol for a standard serine protease activity assay using a-CBZ-Phe-Arg-AMC TFA in a 96-well microplate format.
Materials and Reagents
-
a-CBZ-Phe-Arg-AMC TFA
-
Purified serine protease of interest or biological sample (e.g., cell lysate, tissue homogenate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., for Trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0; for Kallikrein: 10 mM Ammonium Acetate, pH 8.0)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
(Optional) AMC standard for generating a standard curve to quantify product formation
-
(Optional) Serine protease inhibitor for control experiments
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the a-CBZ-Phe-Arg-AMC TFA powder in anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of ~766 g/mol (including the TFA salt), dissolve 7.66 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in the appropriate assay buffer to the desired final concentration. The optimal concentration should be empirically determined but is often in the range of 10-100 µM, ideally around the Km value for the specific enzyme.
-
Enzyme Solution: Prepare a dilution of the purified enzyme or biological sample in a cold assay buffer immediately before use. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
AMC Standard Curve (Optional): Prepare a stock solution of AMC in DMSO (e.g., 1 mM). Perform serial dilutions in the assay buffer to generate a standard curve with concentrations ranging from 0 to a concentration that encompasses the expected product formation in the assay (e.g., 0-50 µM).
Assay Procedure
-
Assay Setup: In a 96-well black microplate, add the assay buffer and the enzyme solution to the appropriate wells. Include the following controls:
-
No-enzyme control: Contains assay buffer and substrate to measure background fluorescence and substrate auto-hydrolysis.
-
Positive control: A known concentration of an active enzyme.
-
Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor to confirm the specificity of the measured activity.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the no-enzyme control from the readings of the enzyme-containing wells at each time point.
-
Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity (in Relative Fluorescence Units, RFU) versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).
-
Quantification (Optional): If an AMC standard curve was generated, convert the V₀ from RFU/min to moles of product formed per minute using the slope of the standard curve.
-
Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis software.
Application in Signaling Pathway Analysis
The activity of serine proteases is often a key event in complex signaling cascades. For instance, plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. The activity of kallikrein can lead to the activation of other proteases and the release of vasoactive peptides. By using a-CBZ-Phe-Arg-AMC, researchers can monitor the activity of kallikrein and investigate how its activity is modulated by upstream signals or downstream effectors in this pathway.
Conclusion
a-CBZ-Phe-Arg-AMC TFA is a valuable and sensitive fluorogenic substrate for the real-time monitoring of certain serine proteases, particularly plasma kallikrein. Its utility is, however, tempered by its cross-reactivity with cysteine proteases such as cathepsins. Therefore, careful experimental design, including the use of appropriate controls, is essential for obtaining reliable and unambiguous results. The detailed protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this substrate in their studies of serine protease function and inhibition.
References
a-CBZ-Phe-Arg-AMC TFA fluorophore excitation and emission
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA, including its core photophysical properties, enzymatic applications, and detailed experimental protocols.
Core Properties of the Fluorogenic Moiety
The fluorogenic potential of a-CBZ-Phe-Arg-AMC TFA is realized upon enzymatic cleavage, which releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The photophysical properties of the free AMC fluorophore are critical for quantitative analysis in enzymatic assays.
Quantitative Photophysical Data
While specific quantum yield and extinction coefficient values for the intact a-CBZ-Phe-Arg-AMC TFA substrate are not readily published, the data for the released fluorophore, 7-amino-4-methylcoumarin (AMC), provide the essential parameters for assay design and data interpretation.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~344 - 360 nm | Varies slightly with instrument and buffer conditions. |
| Emission Maximum (λem) | ~440 - 460 nm | Varies slightly with instrument and buffer conditions. |
| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | At 350 nm for 7-amino-4-methylcoumarin-3-acetic acid (a close analog).[1] |
| Quantum Yield (Φ) | ~0.5 - 0.6 | In ethanol.[2] The quantum yield is highly solvent-dependent. |
Enzymatic Substrate Profile
a-CBZ-Phe-Arg-AMC TFA is a versatile substrate for a range of proteases that recognize and cleave the peptide sequence at the C-terminus of the Arginine residue.
Primary Target Enzymes:
-
Cathepsins: A group of lysosomal proteases, with Cathepsin B being a prominent example.[3] These enzymes are involved in various physiological and pathological processes, including cancer progression.[4][5]
-
Kallikreins: A subgroup of serine proteases that play a crucial role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.[6]
Experimental Protocols
The following protocols provide a general framework for utilizing a-CBZ-Phe-Arg-AMC TFA in enzymatic assays. Optimization for specific enzymes and experimental conditions is recommended.
General Enzyme Activity Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. For example, for Cathepsin S, a 50 mM sodium acetate buffer at pH 5.5 containing 4 mM dithiothreitol can be used.[1]
-
Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in an organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the assay buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
To each well of a black 96-well microplate, add the assay buffer and the enzyme solution. Include a "no-enzyme" control with only the assay buffer to determine background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the a-CBZ-Phe-Arg-AMC TFA substrate solution to each well. The final substrate concentration should be optimized for the specific assay, often near the Michaelis-Menten constant (Km) for kinetic studies.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350-360 nm and emission at ~440-460 nm.
3. Data Analysis:
-
Subtract the background fluorescence from the readings of the enzyme-containing wells.
-
The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
-
A standard curve using free AMC can be generated to convert the relative fluorescence units (RFU) to the concentration of the product formed.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving enzymes that cleave a-CBZ-Phe-Arg-AMC TFA and a typical experimental workflow.
References
- 1. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Trifluoroacetic Acid in N-CBZ-Phe-Arg-AMC-Based Protease Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of trifluoroacetic acid (TFA) in assays utilizing the fluorogenic substrate N-α-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (N-CBZ-Phe-Arg-AMC). This substrate is a widely used tool for measuring the activity of various proteases, particularly cathepsins. Understanding the multifaceted role of TFA, a common counter-ion in commercially available synthetic peptides, is critical for accurate and reproducible experimental outcomes.
Introduction to N-CBZ-Phe-Arg-AMC
N-CBZ-Phe-Arg-AMC, also known as Z-FR-AMC, is a synthetic peptide substrate designed to be cleaved by certain proteases between the arginine (Arg) residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC)[1][2][3]. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage, the AMC molecule is released, resulting in a significant increase in fluorescence, which can be monitored to determine enzyme activity[2]. This substrate is particularly useful for studying cysteine proteases like cathepsins, as well as other serine proteases such as trypsin and thrombin[2][3][4].
The Origin and Function of TFA in Peptide Substrates
Trifluoroacetic acid (TFA) is a strong acid that is frequently utilized during the synthesis and purification of peptides[5][6][7]. Its primary functions in this context are:
-
Cleavage from Resin: In solid-phase peptide synthesis, TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the resin support[5][8].
-
Ion-Pairing Agent in HPLC: During purification by reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly added to the mobile phase at low concentrations (typically 0.1%)[6][9][10][11]. It acts as an ion-pairing agent, forming a salt with basic residues like arginine in the peptide. This masks the charge of the basic residue, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks[9][11].
-
Solubility Enhancement: The presence of TFA as a counter-ion can improve the solubility of the peptide substrate in aqueous buffers, which is advantageous for preparing stock solutions for enzymatic assays[12][13].
Consequently, commercially available N-CBZ-Phe-Arg-AMC is often supplied as a TFA salt. While beneficial for manufacturing and handling, the presence of TFA can have significant implications for the enzymatic assay itself.
Quantitative Data and Key Parameters
The following tables summarize important quantitative information for consideration when using N-CBZ-Phe-Arg-AMC in protease assays.
Table 1: Spectroscopic Properties of N-CBZ-Phe-Arg-AMC and AMC
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence |
| Intact N-CBZ-Phe-Arg-AMC | ~330-340 | ~390-400 | Weak |
| Free AMC | ~342-380 | ~440-460 | Strong |
| Data compiled from multiple sources[2][4][8][14]. |
Table 2: Typical Assay Concentrations and Conditions
| Parameter | Typical Range | Notes |
| Substrate Concentration | 10-100 µM | Should be optimized for the specific enzyme and assay conditions. Ideally, the concentration should be at or below the Michaelis constant (Km) for kinetic studies. |
| Enzyme Concentration | Low nM range | Should be determined empirically to ensure a linear reaction rate over the desired time course. |
| Assay Buffer pH | 5.0 - 7.5 | Dependent on the optimal pH for the enzyme of interest. For example, cathepsin B assays are often performed at an acidic pH to mimic the lysosomal environment[4]. |
| Temperature | 25 - 37 °C | Should be kept constant throughout the assay. |
| General ranges based on common protocols[4][13][15]. |
Table 3: Potential Effects of Trifluoroacetic Acid (TFA) in Protease Assays
| Effect | Description | Potential Impact on Assay |
| pH Alteration | As a strong acid (pKa ≈ 0.5), residual TFA can lower the pH of the assay buffer if not adequately buffered. | Enzyme activity is highly pH-dependent. A shift from the optimal pH can lead to an underestimation of enzymatic activity. |
| Enzyme Inhibition/Denaturation | At higher concentrations, TFA can act as a denaturant, altering the tertiary structure of the enzyme and leading to a loss of activity. This property is sometimes used intentionally to stop enzymatic reactions[16][17]. | Can lead to a significant reduction in the measured reaction rate. |
| Ionic Strength Modification | The presence of TFA salt increases the ionic strength of the solution. | Enzyme activity can be sensitive to the ionic strength of the buffer. This may alter the enzyme's conformation or its interaction with the substrate. |
| Direct Interaction with Enzyme/Substrate | TFA anions can interact with positively charged residues on the enzyme or substrate, potentially affecting substrate binding and catalysis[18][19]. | May alter the kinetic parameters (Km and Vmax) of the enzymatic reaction. |
Experimental Protocols
Preparation of Stock Solutions
-
Substrate Stock Solution: Dissolve the N-CBZ-Phe-Arg-AMC (TFA salt) in a minimal amount of sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM)[4]. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer. The buffer should be chosen to maintain enzyme stability. Aliquot and store according to the supplier's recommendations.
-
Assay Buffer: Prepare a buffer with sufficient buffering capacity to maintain the desired pH, especially when the substrate stock solution containing TFA is added. The choice of buffer will depend on the optimal pH for the enzyme being studied (e.g., MES for acidic conditions, HEPES or Tris for neutral to alkaline conditions)[4][13].
General Enzyme Activity Assay Protocol
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in assay buffer to a 2X or 10X working concentration.
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration.
-
-
Assay Setup (96-well plate format):
-
Add the diluted enzyme solution to the wells of a black, clear-bottom 96-well plate.
-
Include control wells:
-
No-enzyme control: Contains assay buffer and substrate but no enzyme, to measure background fluorescence.
-
No-substrate control: Contains assay buffer and enzyme but no substrate.
-
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate[13].
-
-
Initiate the Reaction:
-
Bring the plate to the desired assay temperature (e.g., 37°C).
-
Add the substrate working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken at regular intervals (e.g., every 1-2 minutes).
-
Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm[4][14].
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.
-
The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.
-
To quantify the amount of product formed, a standard curve of free AMC can be generated[15].
-
Mandatory Visualizations
Caption: Enzymatic cleavage of N-CBZ-Phe-Arg-AMC.
Caption: General workflow for a protease assay.
Conclusion
The presence of TFA in N-CBZ-Phe-Arg-AMC preparations is a double-edged sword. While it aids in the synthesis, purification, and solubilization of the substrate, it can also introduce variability into enzymatic assays through its effects on pH, ionic strength, and direct interactions with the enzyme. For robust and reproducible results, researchers must be aware of these potential effects and control for them through the use of appropriate buffers and careful experimental design. When necessary, TFA can be removed from the peptide preparation through techniques such as salt exchange or lyophilization from an acidic solution other than TFA[6]. By understanding and managing the role of TFA, the utility of N-CBZ-Phe-Arg-AMC as a powerful tool in protease research and drug discovery can be maximized.
References
- 1. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]
- 2. genscript.com [genscript.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Fluorometric Determination of Cathepsin B Activity
Introduction
Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a vital role in intracellular protein turnover.[1][2] Under normal physiological conditions, it is primarily localized within the endosomal/lysosomal compartment.[3] However, elevated activity and extracellular localization of Cathepsin B are associated with various pathological conditions, including tumor invasion and metastasis, making it a significant target for drug development.[1][2][4] This application note describes a sensitive fluorometric assay for the determination of Cathepsin B activity, suitable for inhibitor screening and kinetic analysis.
Principle of the Assay
The assay utilizes the fluorogenic substrate N-CBZ-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC). In its intact form, the substrate is minimally fluorescent. Active Cathepsin B cleaves the amide bond between the dipeptide and the 7-amino-4-methylcoumarin (AMC) moiety.[5] The release of free AMC results in a significant increase in fluorescence. The rate of this increase is directly proportional to the Cathepsin B activity and can be monitored kinetically using a fluorescence microplate reader.[6]
Detailed Assay Protocol
This protocol is designed for a 96-well plate format, ideal for comparative analysis and high-throughput screening.
I. Required Materials and Reagents
-
Enzyme: Purified active Cathepsin B (human, recombinant)
-
Substrate: N-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC)
-
Buffer: Cathepsin B Assay Buffer (see preparation below)
-
Reducing Agent: Dithiothreitol (DTT)
-
Inhibitor (Optional Control): A known Cathepsin B inhibitor (e.g., CA-074 or E-64)[6]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Equipment:
II. Reagent Preparation
It is recommended to prepare fresh solutions on the day of the experiment.
-
Cathepsin B Assay Buffer (1X):
-
Prepare a buffer solution consisting of 50 mM MES or Sodium Acetate, 2.5 mM EDTA, adjusted to pH 6.0.
-
Immediately before use, add DTT to a final concentration of 2.5 mM. This reducing agent is crucial for maintaining the active site cysteine in a reduced state.
-
-
Substrate Stock Solution (10 mM):
-
Cathepsin B Enzyme Working Solution:
-
Inhibitor/Compound Stock Solutions:
-
Dissolve test compounds or control inhibitors in DMSO to create concentrated stock solutions (e.g., 100X the desired final concentration).
-
III. Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
Caption: Experimental workflow for the Cathepsin B assay.
IV. Assay Procedure (96-Well Plate)
-
Plate Setup: Add 10 µL of diluted test inhibitor or vehicle (e.g., Assay Buffer with DMSO) to the appropriate wells of a black 96-well plate.[4] Include the following controls:
-
Enzyme Control (100% Activity): Wells with enzyme and vehicle, but no inhibitor.
-
Inhibitor Control: Wells with enzyme and a known inhibitor.
-
Blank (No Enzyme): Wells with Assay Buffer and substrate, but no enzyme, to measure background fluorescence.
-
-
Enzyme Addition: Add 40 µL of the diluted Cathepsin B enzyme working solution to each well (except for the "Blank" wells).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light.[6][9] This step allows test compounds to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock into 1X Assay Buffer. Add 50 µL of this solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader.
V. Data Presentation and Analysis
The following table summarizes the recommended quantitative parameters for the assay.
| Parameter | Recommended Value | Notes |
| Reagents | ||
| Final Enzyme Concentration | 0.2 - 2.0 ng/well | Optimal concentration should be determined empirically. |
| Final Substrate Concentration | 10 - 50 µM | Should be near the Kₘ for linear kinetics. |
| Final DTT Concentration | 2.5 mM | Essential for enzyme activity. |
| Final DMSO Concentration | ≤ 1% | High concentrations can inhibit enzyme activity.[6] |
| Volumes (per well) | Total volume = 100 µL. | |
| Inhibitor/Vehicle | 10 µL | |
| Enzyme Solution | 40 µL | |
| Substrate Solution | 50 µL | |
| Incubation | ||
| Pre-incubation Time | 15 - 30 minutes | At Room Temperature.[6][9] |
| Kinetic Read Time | 30 - 60 minutes | At 37°C.[1][10] |
| Plate Reader Settings | ||
| Excitation Wavelength | ~360 nm | |
| Emission Wavelength | ~460 nm |
Data Analysis Steps:
-
Background Subtraction: Subtract the average fluorescence values from the "Blank" wells from all other wells.
-
Calculate Reaction Velocity: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction velocity (RFU/min).
-
Calculate Percent Inhibition: For inhibitor screening, use the following formula:
-
% Inhibition = (1 - (Velocity_of_Sample / Velocity_of_Enzyme_Control)) * 100
-
-
Determine IC₅₀: For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Assay Principle Visualization
The enzymatic reaction underlying the assay is depicted below.
Caption: Cleavage of Z-FR-AMC by Cathepsin B releases fluorescent AMC.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Kinetic Studies of a-CBZ-Phe-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting enzyme kinetic studies using the fluorogenic substrate a-N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (a-CBZ-Phe-Arg-AMC TFA). This substrate is widely employed for the continuous measurement of the activity of certain cysteine proteases, such as cathepsins.
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of the a-CBZ-Phe-Arg-AMC substrate. The peptide sequence is recognized by the active site of the target protease, which cleaves the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. While the intact substrate is weakly fluorescent, the release of the free AMC fluorophore results in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the enzyme's activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to kinetic studies using a-CBZ-Phe-Arg-AMC and related substrates. These values can serve as a reference for experimental design and data analysis.
| Parameter | Value | Enzyme(s) | Notes |
| Substrate Concentration | 50 µM - 60 µM | Cathepsins B and L | A common starting concentration for activity assays.[1][2] |
| Excitation Wavelength | 360 - 380 nm | AMC Fluorophore | Optimal wavelength may vary slightly depending on the instrument.[3][4] |
| Emission Wavelength | 440 - 460 nm | AMC Fluorophore | A sufficient Stokes shift is necessary to minimize background signal.[3][4] |
| Optimal pH for Cathepsin B | 6.0 | Cathepsin B | The optimal pH can vary depending on the specific enzyme and the assay conditions. |
| Assay Temperature | 25°C - 40°C | General | The optimal temperature should be determined empirically for the specific enzyme being studied.[2] |
| DMSO Concentration | < 5% | General | High concentrations of DMSO can inhibit enzyme activity.[5] |
Experimental Protocols
This section provides a detailed methodology for performing kinetic studies with a-CBZ-Phe-Arg-AMC TFA.
Materials and Reagents
-
a-CBZ-Phe-Arg-AMC TFA substrate
-
Purified enzyme of interest (e.g., Cathepsin B)
-
Assay Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)
-
Enzyme Activator (if required, e.g., L-Cysteine for some cathepsins)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with temperature control
-
Calibrated pipettes
Reagent Preparation
-
Substrate Stock Solution (10 mM):
-
Equilibrate the vial of a-CBZ-Phe-Arg-AMC TFA to room temperature before opening.
-
Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.[6]
-
-
Enzyme Stock Solution:
-
Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.
-
The optimal final enzyme concentration should be determined empirically to ensure linear reaction kinetics.
-
Store the enzyme stock solution on ice during use and at the recommended temperature for long-term storage.
-
-
AMC Standard Curve:
-
Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform serial dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM). This curve will be used to convert relative fluorescence units (RFU) to the molar amount of product formed.
-
Assay Procedure
-
Plate Setup:
-
Pipette the assay buffer into the wells of a 96-well black microplate.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
-
-
Enzyme Addition:
-
Add the enzyme solution to the appropriate wells.
-
If an inhibitor is being tested, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.
-
-
Reaction Initiation:
-
Prepare a working solution of the a-CBZ-Phe-Arg-AMC substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometric microplate reader pre-set to the desired temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes.[4] Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3][4]
-
Data Analysis
-
Standard Curve:
-
Plot the fluorescence intensity of the AMC standards against their known concentrations.
-
Perform a linear regression to obtain the slope (RFU/µM).
-
-
Initial Velocity Calculation:
-
Plot the relative fluorescence units (RFU) against time for each reaction.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
-
Conversion to Molar Rate:
-
Convert the initial velocity from RFU/min to µM/min using the slope from the AMC standard curve.
-
-
Kinetic Parameter Determination:
-
To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay with varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Experimental workflow for a-CBZ-Phe-Arg-AMC TFA kinetic studies.
Caption: Enzymatic cleavage of a-CBZ-Phe-Arg-AMC to produce a fluorescent signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-CBZ-Phe-Arg-AMC TFA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin, trifluoroacetate salt (N-CBZ-Phe-Arg-AMC TFA), is a highly sensitive fluorogenic substrate for a variety of cysteine proteases, most notably cathepsins B, L, K, and S, as well as other proteases such as kallikrein.[1][2][3] Its utility in biochemical assays is predicated on the principle of fluorescence quenching and dequenching. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the CBZ-Phe-Arg peptide. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This direct correlation between enzymatic activity and fluorescence signal makes this compound an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors, kinetic studies, and routine enzyme activity measurements.
Principle of the Assay
The core of the assay lies in the enzymatic hydrolysis of the non-fluorescent N-CBZ-Phe-Arg-AMC substrate to yield the highly fluorescent product, AMC. The rate of this reaction is directly proportional to the activity of the target protease. In a typical HTS setup for inhibitor screening, the enzyme is incubated with test compounds prior to the addition of the substrate. A decrease in the rate of fluorescence increase, when compared to a control without an inhibitor, indicates potential inhibitory activity of the test compound.
Applications
-
High-Throughput Screening (HTS) for Protease Inhibitors: The robust signal-to-background ratio and compatibility with automated liquid handling systems make this substrate ideal for screening large compound libraries to identify novel protease inhibitors.
-
Enzyme Kinetics: Determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for various proteases.[2]
-
Biochemical Characterization: Studying the substrate specificity and activity of purified or recombinant proteases.
-
Drug Discovery: Evaluating the potency and mechanism of action of lead compounds targeting proteases involved in various diseases, including cancer, rheumatoid arthritis, and other inflammatory disorders.[4][5]
Data Presentation
Table 1: Kinetic Parameters of Cathepsins with this compound
| Enzyme | Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin B | Human | 4.6 | 180 | 1.8 | 10,000 |
| Cathepsin B | Human | 7.2 | 80 | 1.2 | 15,000 |
| Cathepsin L | Human | 5.5 | 0.77 | 1.5 | 1,950,000[2] |
| Cathepsin K | Human | 6.5 | ~1.7 | ~0.1 | ~58,823* |
| Cathepsin S | Human | 5.5 | Moderate | - | Moderate |
*Data for Cathepsin K is estimated from a closely related substrate, Z-Phe-Arg-MCA. Actual values with N-CBZ-Phe-Arg-AMC may vary. Cathepsin S shows moderate activity with this substrate.[1]
Table 2: Example Data from a High-Throughput Screen for Cathepsin B Inhibitors
| Compound ID | Concentration (µM) | Raw Fluorescence (RFU/min) | % Inhibition |
| Negative Control | - | 1500 | 0 |
| Positive Control | - | 150 | 90 |
| Compound A | 10 | 1350 | 10 |
| Compound B | 10 | 300 | 80 |
| Compound C | 10 | 750 | 50 |
Table 3: Example IC50 Determination Data for a Hit Compound
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average RFU/min | % Inhibition |
| 0.01 | -2 | 1425 | 5 |
| 0.1 | -1 | 1200 | 20 |
| 1 | 0 | 750 | 50 |
| 10 | 1 | 300 | 80 |
| 100 | 2 | 165 | 89 |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a general method for measuring the activity of a purified protease using this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme. For many cathepsins, a suitable buffer is 100 mM sodium acetate, 1 mM EDTA, and 5 mM DTT, pH 5.5. For assays at neutral pH, a Tris-HCl based buffer can be used.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme in cold assay buffer to a working concentration that provides a linear reaction rate for at least 15-30 minutes.
2. Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add 90 µL of the enzyme solution.
-
Include a "no enzyme" control well containing 90 µL of assay buffer for background fluorescence measurement.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Prepare a working substrate solution by diluting the 10 mM stock solution in assay buffer. The final substrate concentration should be at or near the Km value for the enzyme.
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Record data every 1-2 minutes for 15-30 minutes.
3. Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
Enzyme activity can be expressed as RFU/min or converted to moles of substrate cleaved per minute using a standard curve of free AMC.
Protocol 2: High-Throughput Screening of Inhibitors
This protocol is designed for screening a compound library to identify potential protease inhibitors.
1. Reagent Preparation:
-
Prepare Assay Buffer, Substrate Stock Solution, and Enzyme Solution as described in Protocol 1.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO vehicle.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of each test compound, positive control, or negative control to the appropriate wells of a black, flat-bottom 384-well plate.
-
Add 20 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically as described in Protocol 1.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_negative_control - V₀_background)] * 100
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Calculate the Z'-factor to assess the quality of the HTS assay: Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Protocol 3: IC50 Determination for Hit Compounds
This protocol is for determining the potency of "hit" compounds identified in the primary screen.
1. Reagent and Compound Preparation:
-
Prepare reagents as described in Protocol 2.
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution) in DMSO.
2. Assay Procedure:
-
Follow the assay procedure described in Protocol 2, using the serial dilutions of the hit compound.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hzdr.de [hzdr.de]
Application Notes and Protocols for a-CBZ-Phe-Arg-AMC TFA in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate α-N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate (a-CBZ-Phe-Arg-AMC TFA) is a sensitive and reliable tool for the continuous measurement of the activity of certain proteases. It is particularly useful for assaying the activity of lysosomal cysteine proteases, such as cathepsins B and L, and other trypsin-like serine proteases.[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon cleavage by the target enzyme, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be monitored in real-time to determine enzymatic activity.[4][5] This characteristic makes a-CBZ-Phe-Arg-AMC TFA an ideal substrate for high-throughput screening (HTS) of potential enzyme inhibitors.
Principle of the Assay
The enzymatic reaction involves the cleavage of the amide bond C-terminal to the arginine residue in the a-CBZ-Phe-Arg-AMC substrate. This releases the fluorophore AMC, leading to a significant increase in fluorescence. The rate of this increase is directly proportional to the activity of the enzyme. In an inhibitor screening assay, the presence of an effective inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal compared to an uninhibited control.
Principle of the fluorogenic assay.
Target Enzymes and Involvement in Disease
a-CBZ-Phe-Arg-AMC is a substrate for several proteases, with a notable application in the study of cathepsins. Cathepsins are a group of proteases that are primarily located in lysosomes and are involved in protein degradation and turnover.[6] Dysregulation of cathepsin activity has been implicated in a variety of diseases, making them attractive therapeutic targets.[7][8][9]
-
Cancer: Cathepsins are often overexpressed in tumors and are involved in processes such as tumor invasion, metastasis, and angiogenesis.[9]
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, cathepsins have been linked to the processing of amyloid precursor protein (APP), which can lead to the formation of amyloid-β plaques.[7]
-
Inflammatory and Immune Disorders: Cathepsins play a role in antigen presentation and the activation of inflammatory signaling pathways, such as the NF-κB pathway.[10]
Role of cathepsins in disease pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of a-CBZ-Phe-Arg-AMC in enzymatic assays.
Table 1: Spectroscopic Properties
| Parameter | Value | Reference(s) |
| Excitation Wavelength | 340 - 380 nm | [11][12][13] |
| Emission Wavelength | 440 - 465 nm | [11][12][13] |
Table 2: Kinetic Parameters
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference(s) |
| Human Cathepsin L | 0.77 | 1.5 | 1.95 x 106 | 5.5 | [14] |
| Cathepsin B | - | - | High catalytic efficiency | 7.2 | [15] |
| Cathepsin B | - | - | Higher catalytic efficiency than at 7.2 | 4.6 | [15] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). It is recommended to determine these constants empirically under your specific experimental conditions.
Experimental Protocols
A. Reagent Preparation
-
Assay Buffer:
-
For lysosomal cathepsins (e.g., Cathepsin B, L): 100 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT or L-cysteine.[14] The reducing agent is crucial for the activity of cysteine cathepsins and should be added fresh.
-
For other proteases, use a buffer appropriate for their optimal pH range.
-
-
Substrate Stock Solution:
-
Prepare a 10 mM stock solution of a-CBZ-Phe-Arg-AMC TFA in high-quality, anhydrous DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
-
-
Enzyme Solution:
-
Prepare a stock solution of the purified enzyme in an appropriate buffer.
-
The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
-
Test Compounds and Controls:
-
Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in DMSO.
-
A known inhibitor of the target enzyme should be used as a positive control.
-
DMSO will serve as the vehicle control (negative control).
-
B. Inhibitor Screening Assay Protocol (96-well plate format)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-CBZ-Phe-Arg-AMC TFA - Immunomart [immunomart.com]
- 3. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]
- 4. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. genscript.com [genscript.com]
- 13. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
Application Notes and Protocols for a-CBZ-Phe-Arg-AMC TFA in Cell Lysate Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of a-CBZ-Phe-Arg-AMC TFA (N-Carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt) in cell lysate assays to measure the activity of certain proteases, primarily cathepsins.
Principle of the Assay
The a-CBZ-Phe-Arg-AMC TFA substrate is a fluorogenic peptide that is recognized and cleaved by specific proteases, such as cathepsins B, L, and S.[1][2] The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[3][4] The rate of AMC release, measured by an increase in fluorescence intensity, is directly proportional to the activity of the target protease in the sample.[3] This assay is highly sensitive and suitable for kinetic studies, inhibitor screening, and determining protease activity in complex biological samples like cell lysates.[5][6]
The enzymatic reaction can be visualized as follows:
Figure 1: Enzymatic cleavage of a-CBZ-Phe-Arg-AMC.
Quantitative Data Summary
The optimal concentration of a-CBZ-Phe-Arg-AMC TFA can vary depending on the specific enzyme, cell type, and experimental conditions. Below is a summary of recommended concentrations from various sources. It is always recommended to empirically determine the optimal substrate concentration for your specific assay, ideally at or near the Michaelis-Menten constant (Km) for the enzyme of interest.
| Parameter | Recommended Range/Value | Source(s) |
| Substrate Stock Solution | 10 mM in DMSO | [3][6] |
| Final Substrate Concentration | 10 - 100 µM | [6] |
| 50 µM | [1][7] | |
| 60 µM | [8] | |
| 200 µM (final concentration) | [9][10] | |
| Cell Lysate Protein | 50 - 200 µg per well | [9][10] |
| Number of Cells | 1 - 5 x 10⁶ cells for lysis | [9][10][11] |
Experimental Protocols
This section provides a general protocol for measuring protease activity in cell lysates using a-CBZ-Phe-Arg-AMC TFA. This protocol can be adapted for specific applications in a 96-well plate format.
Materials and Reagents
-
a-CBZ-Phe-Arg-AMC TFA substrate
-
DMSO (for substrate stock solution)
-
Cell Lysis Buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like Triton X-100)
-
Assay Buffer (e.g., for Cathepsin B: 50 mM sodium acetate, pH 5.0, with 1 mM EDTA and 2 mM DTT)[12]
-
Protease of interest (purified enzyme for positive control)
-
Protease inhibitor (for negative control)
-
96-well black microplate, opaque to prevent light scatter
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm[3][4]
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the a-CBZ-Phe-Arg-AMC TFA in DMSO to make a 10 mM stock solution.[6] Store aliquots at -20°C or -80°C, protected from light.[6][13] Avoid repeated freeze-thaw cycles.[13]
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution in the appropriate assay buffer to the desired final concentration.
-
Cell Lysate Preparation: a. Harvest cells (1-5 x 10⁶) by centrifugation.[9][10] b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cells in chilled Cell Lysis Buffer (e.g., 50 µL).[9] d. Incubate on ice for 10-30 minutes.[10] e. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C to pellet cell debris.[9][14] f. Collect the supernatant (cell lysate) and determine the protein concentration.
Assay Procedure
The following workflow outlines the steps for the protease assay in a 96-well plate.
Figure 2: Experimental workflow for the cell lysate protease assay.
-
Set up the Microplate: Add the following to the wells of a 96-well black microplate:
-
Add 50 µL of Assay Buffer to each well.[9]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[6]
-
Initiate the Reaction: Add the working substrate solution to each well to initiate the enzymatic reaction. The final volume should be consistent (e.g., 100 or 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-5 minutes.[6] Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[3]
Data Analysis
The rate of the reaction (increase in relative fluorescence units per minute, RFU/min) is proportional to the protease activity. Subtract the rate of the blank from all sample readings. The protease activity can be expressed as RFU/min/mg of protein.
Signaling Pathway Context
Cathepsins, the primary targets of a-CBZ-Phe-Arg-AMC, are involved in various cellular processes, including apoptosis. For instance, Cathepsin B, a lysosomal cysteine protease, can be released into the cytoplasm upon cellular stress, where it can contribute to the activation of the apoptotic cascade.
Figure 3: Role of Cathepsin B in the apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. renyi.hu [renyi.hu]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for a-CBZ-Phe-Arg-AMC TFA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-CBZ-Phe-Arg-AMC TFA (N-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt) is a highly sensitive fluorogenic substrate utilized for the detection and characterization of a variety of serine proteases. Its application is particularly prominent in the study of cathepsins, kallikrein, and plasmin.[1][2][3][4] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent; however, upon cleavage by a target enzyme, the release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time.[5] This direct proportionality between fluorescence intensity and enzyme activity allows for precise kinetic analysis, inhibitor screening, and the determination of enzyme activity in various biological samples.
Data Presentation
The following table summarizes key quantitative data for the use of a-CBZ-Phe-Arg-AMC TFA in enzyme assays. These values should be considered as a starting point, and optimization is recommended for specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Substrate Stock Solution | 10-100 mM in DMSO | Store in aliquots at -20°C or -80°C, protected from light to avoid repeated freeze-thaw cycles.[6] |
| Final Substrate Concentration | 1 µM - 500 µM | The optimal concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme. A broad range is suggested if the Km is unknown.[5] For some applications, a concentration of 10-100 µM is a good starting point.[7] |
| Enzyme Concentration | Low nanomolar range | Should be optimized to ensure a linear reaction rate. The final concentration should be significantly lower than the lowest substrate concentration for initial velocity measurements.[5][8] |
| Excitation Wavelength | 360 - 380 nm | Optimal wavelength may vary slightly depending on the instrument.[6][9] |
| Emission Wavelength | 440 - 460 nm | A difference of at least 30 nm between excitation and emission is recommended.[8] |
| Assay Temperature | 25°C or 37°C | Should be kept constant throughout the experiment.[8] |
| AMC Standard Curve | 0 - 50 µM | Used to convert relative fluorescence units (RFU) to the concentration of product formed.[6][8] |
Signaling Pathway
The enzymes that cleave a-CBZ-Phe-Arg-AMC, such as cathepsins, are integral to various cellular processes. Cathepsins are primarily found in lysosomes and are involved in protein degradation, antigen presentation, and apoptosis.[6][10] The following diagram illustrates the biosynthesis and trafficking of cathepsins.
Caption: Cathepsin biosynthesis, processing, and trafficking pathway.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: The choice of buffer is critical and depends on the specific enzyme being assayed. For many serine proteases, a Tris-based buffer is suitable. For Cathepsin B, an acidic buffer is preferred to mimic the lysosomal environment.[6]
-
General Serine Protease Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Cathepsin B Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0.[6] The DTT is a reducing agent necessary for the activity of cysteine proteases like Cathepsin B.
-
-
Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in anhydrous DMSO to a concentration of 10-100 mM. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically.
-
AMC Standard Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 µM). This is crucial for converting the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min).[6][8]
Experimental Workflow
The following diagram outlines the general workflow for a fluorometric enzyme assay using a-CBZ-Phe-Arg-AMC TFA.
Caption: A generalized workflow for conducting a fluorometric enzyme assay.
Detailed Assay Protocol (96-well plate format)
-
AMC Standard Curve:
-
Add 50 µL of each AMC standard dilution to triplicate wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of assay buffer to each of these wells.
-
-
Enzyme Reaction Setup:
-
In separate wells of the same plate, add the following:
-
Sample Wells: 50 µL of the diluted enzyme solution.
-
No-Enzyme Control: 50 µL of assay buffer.
-
Inhibitor Control (if applicable): 40 µL of the diluted enzyme solution and 10 µL of the inhibitor solution. Incubate for a predetermined time before adding the substrate.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[7]
-
-
Initiate Reaction:
-
Prepare a 2X working solution of the a-CBZ-Phe-Arg-AMC TFA substrate in the assay buffer.
-
To initiate the reaction, add 50 µL of the 2X substrate working solution to all wells (including standard curve wells for consistency, though not strictly necessary for the curve itself). The final volume in each well will be 100 µL.
-
-
Fluorometric Measurement:
-
Data Analysis:
-
Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations (µM). Perform a linear regression to obtain the slope (RFU/µM).
-
Enzyme Activity:
-
For each sample, subtract the background fluorescence from the no-enzyme control.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the reaction rate from RFU/min to µM/min using the slope from the AMC standard curve.
-
-
Inhibitor Screening: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Z-FR-AMC - LKT Labs [lktlabs.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: a-CBZ-Phe-Arg-AMC TFA Protease Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The a-CBZ-Phe-Arg-AMC TFA (N-alpha-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate) assay is a highly sensitive and continuous fluorometric method for the detection of protease activity. This substrate is particularly useful for assaying the activity of lysosomal cysteine proteases such as cathepsins, which play crucial roles in protein turnover, apoptosis, and various pathological conditions. The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity over time is directly proportional to the protease activity. This application note provides a detailed protocol for performing this assay in a 96-well plate format, including data analysis and interpretation.
Principle of the Assay
The fluorogenic substrate, a-CBZ-Phe-Arg-AMC, is a non-fluorescent molecule. In the presence of a specific protease, such as cathepsin B, the peptide bond between arginine and AMC is hydrolyzed. This releases the free AMC molecule, which is highly fluorescent with an excitation maximum at approximately 360-380 nm and an emission maximum at 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's activity.
Signaling Pathway: The Lysosomal Pathway of Apoptosis
Cathepsins, the primary targets of the a-CBZ-Phe-Arg-AMC substrate, are key executioners in the lysosomal pathway of apoptosis. Under cellular stress, lysosomal membrane permeabilization (LMP) leads to the release of cathepsins from the lysosome into the cytosol. In the cytosol, cathepsin B can initiate a cascade of events leading to programmed cell death. This includes the direct activation of pro-apoptotic Bcl-2 family members like Bid, which in turn promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then contributes to the formation of the apoptosome and the activation of executioner caspases, ultimately leading to apoptosis.
Caption: Lysosomal pathway of apoptosis initiated by Cathepsin B.
Experimental Protocols
Materials and Reagents
-
a-CBZ-Phe-Arg-AMC TFA substrate (powder)
-
Purified active protease (e.g., Cathepsin B)
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
-
Inhibitor (optional, for control experiments, e.g., CA-074Me for Cathepsin B)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~380/460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
7-Amino-4-methylcoumarin (AMC) standard
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve a-CBZ-Phe-Arg-AMC TFA in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer (refer to the manufacturer's instructions). Aliquot and store at -80°C.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Assay Buffer: Prepare the desired assay buffer. For Cathepsin B, a common buffer is 50 mM MES with 5 mM DTT at pH 6.0. The DTT should be added fresh before use.
Experimental Workflow
Caption: General workflow for the a-CBZ-Phe-Arg-AMC TFA assay.
Assay Protocol in 96-Well Plate
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.
-
Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate in triplicate. Include a blank with 100 µL of Assay Buffer only.
-
-
Prepare for Kinetic Reading:
-
Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on ice and dilute it to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 2X the final desired assay concentration (e.g., if the final concentration is 50 µM, prepare a 100 µM working solution).
-
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of the enzyme working solution.
-
Inhibitor Control Wells (Optional): Add 40 µL of the enzyme working solution and 10 µL of the inhibitor solution. Pre-incubate for 15-30 minutes at room temperature.
-
No-Enzyme Control (Substrate Blank): Add 50 µL of Assay Buffer.
-
No-Substrate Control (Enzyme Blank): Add 50 µL of the enzyme working solution.
-
-
Initiate the Reaction:
-
To all wells except the "No-Substrate Control", add 50 µL of the substrate working solution to initiate the reaction. The final volume in these wells will be 100 µL.
-
To the "No-Substrate Control" wells, add 50 µL of Assay Buffer.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Presentation
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 0 | 50 | 5 |
| 1.56 | 450 | 15 |
| 3.13 | 875 | 25 |
| 6.25 | 1700 | 45 |
| 12.5 | 3350 | 80 |
| 25 | 6600 | 150 |
| 50 | 13000 | 280 |
| 100 | 25500 | 550 |
This is illustrative data. Actual values will vary depending on the instrument and settings.
Table 2: Enzyme Kinetic Data for Cathepsin B with a-CBZ-Phe-Arg-AMC
| Parameter | Value |
| Km (µM) | 250 |
| kcat (s-1) | 15 |
| kcat/Km (M-1s-1) | 6.0 x 104 |
Kinetic parameters can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 3: Inhibition of Cathepsin B Activity
| Inhibitor Concentration (nM) | % Inhibition |
| 0 | 0 |
| 1 | 15 |
| 5 | 45 |
| 10 | 70 |
| 25 | 90 |
| 50 | 98 |
Illustrative data for a competitive inhibitor. The IC50 can be determined by plotting % inhibition against the logarithm of the inhibitor concentration.
Data Analysis
-
AMC Standard Curve:
-
Subtract the average fluorescence of the blank from all standard readings.
-
Plot the background-subtracted fluorescence (RFU) versus the AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (RFU/µM).
-
-
Enzyme Activity Calculation:
-
For each kinetic run, plot fluorescence (RFU) versus time (minutes).
-
Determine the initial reaction velocity (V0) from the linear portion of the curve. This is the slope of the line (ΔRFU/Δt).
-
Convert the rate from RFU/min to µmol/min using the slope from the AMC standard curve: Activity (µmol/min) = (V0 in RFU/min) / (slope of AMC standard curve in RFU/µM)
-
-
Specific Activity:
-
To calculate the specific activity, divide the enzyme activity by the amount of enzyme in the well (in mg): Specific Activity (µmol/min/mg) = Activity (µmol/min) / Amount of Enzyme (mg)
-
-
Inhibitor Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Conclusion
The a-CBZ-Phe-Arg-AMC TFA assay provides a robust and sensitive method for measuring the activity of cathepsins and other related proteases. The 96-well plate format allows for high-throughput screening of enzyme activity and inhibitor efficacy. By following the detailed protocols and data analysis steps outlined in this application note, researchers can obtain reliable and reproducible results for their studies in basic research and drug development. Careful optimization of assay conditions, such as enzyme and substrate concentrations, is recommended for achieving the best performance.
Application Notes and Protocols for a-CBZ-Phe-Arg-AMC TFA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate salt (a-CBZ-Phe-Arg-AMC TFA), also commonly referred to as Z-Phe-Arg-AMC, is a highly sensitive fluorogenic substrate for the measurement of proteolytic enzyme activity. This dipeptide substrate is particularly useful for assaying the activity of various lysosomal cysteine proteases, such as cathepsins, as well as other serine proteases like kallikrein and plasmin.
The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine residue of the substrate and the 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is minimally fluorescent. Upon cleavage by a target protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzyme's activity, making it an invaluable tool for enzyme kinetics studies, inhibitor screening, and characterization of protease activity in various biological samples.
Physicochemical Properties
| Property | Value |
| Synonyms | Z-FR-AMC TFA, Z-Phe-Arg-AMC TFA |
| Molecular Formula | C₃₅H₃₇F₃N₆O₈ |
| Excitation Wavelength | ~360-380 nm |
| Emission Wavelength | ~440-460 nm |
| Storage | Store at -20°C, protected from light. For long-term storage, -80°C is recommended. |
| Solubility | Soluble in DMSO. |
Enzyme Specificity and Kinetic Parameters
a-CBZ-Phe-Arg-AMC is a substrate for several proteases, with varying affinities and turnover rates. The table below summarizes available kinetic data for key enzymes. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, buffer composition, temperature).
| Enzyme | Source | Michaelis-Menten Constant (Km) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| Cathepsin L | Human | ~0.77 µM[1][2] | 1.5 s⁻¹[2] | 1.95 x 10⁶ M⁻¹s⁻¹ |
| Cathepsin B | Human Liver | Not explicitly reported for Z-FR-AMC, but it is a known substrate.[3][4] | Not explicitly reported for Z-FR-AMC. | Not explicitly reported for Z-FR-AMC. |
| Cathepsin S | Human | Not explicitly reported for Z-FR-AMC, but it is a known substrate.[5][6] | Not explicitly reported for Z-FR-AMC. | Not explicitly reported for Z-FR-AMC. |
Experimental Protocols
General Assay Principle
The fundamental principle involves the enzymatic cleavage of a-CBZ-Phe-Arg-AMC, leading to the release of the fluorescent AMC molecule. The increase in fluorescence over time is measured using a fluorometer or a microplate reader.
Figure 1. Principle of the fluorogenic enzyme assay.
Preparation of Reagents
-
Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in anhydrous DMSO to prepare a stock solution of 10-20 mM. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: The optimal buffer composition and pH depend on the specific enzyme being assayed.
-
Cathepsin L Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Cathepsin S Assay Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, 5 mM DTT, pH 6.5[5].
-
General Protease Assay Buffer: Tris-HCl or HEPES buffers can also be used, with the pH adjusted to the optimal range for the enzyme of interest.
-
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
AMC Standard Curve: To quantify the enzyme activity, a standard curve of free AMC is necessary. Prepare a stock solution of AMC in DMSO and then perform serial dilutions in the assay buffer to generate a range of concentrations (e.g., 0-10 µM).
General Experimental Workflow
Figure 2. General workflow for enzyme kinetic measurement.
Detailed Protocol for Cathepsin L Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other proteases.
-
Prepare the AMC Standard Curve:
-
In a black 96-well plate, add 50 µL of each AMC standard dilution in triplicate.
-
Add 50 µL of Cathepsin L assay buffer to each well.
-
-
Prepare the Enzyme Reaction:
-
In separate wells of the same plate, add 50 µL of the diluted Cathepsin L solution.
-
For a negative control ("no enzyme"), add 50 µL of assay buffer instead of the enzyme solution.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of a-CBZ-Phe-Arg-AMC in the assay buffer (e.g., 20 µM for a final concentration of 10 µM).
-
Add 50 µL of the 2X substrate solution to each well to start the reaction.
-
-
Fluorometric Measurement:
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each substrate concentration.
-
Convert the V₀ from RFU/min to moles of AMC/min using the slope of the AMC standard curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways Involving Target Enzymes
The proteases targeted by a-CBZ-Phe-Arg-AMC are involved in a multitude of critical signaling pathways. Understanding these pathways provides a biological context for the enzymatic activity being measured.
Cathepsin B Signaling
Cathepsin B is a multifaceted protease involved in both physiological and pathological processes, including apoptosis, inflammation, and cancer progression.
Figure 3. Simplified Cathepsin B signaling pathways in inflammation and cardiac remodeling.
Cathepsin L Signaling
Cathepsin L plays a significant role in cell growth, metabolism, and invasion, particularly in the context of cancer.
Figure 4. Role of Cathepsin L in cell metabolism and EMT.
Cathepsin S Signaling
Cathepsin S is a key player in the immune system, particularly in antigen presentation, and is also involved in inflammation and cancer biology.
Figure 5. Key signaling roles of Cathepsin S in immunity and cancer.
Conclusion
a-CBZ-Phe-Arg-AMC TFA is a versatile and sensitive fluorogenic substrate for the kinetic analysis of a range of proteases, particularly cathepsins. The provided protocols and data serve as a starting point for researchers to develop robust and reliable enzyme assays. Optimization of assay conditions for each specific enzyme and experimental setup is crucial for obtaining accurate and reproducible kinetic data. The signaling pathway diagrams offer a visual context for the biological significance of the enzymatic activities being measured, aiding in the interpretation of experimental results in basic research and drug discovery.
References
- 1. Buy N-CBZ-Phe-Arg-AMC (TFA) [smolecule.com]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 501 - Cathepsin S - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
Application Notes and Protocols for Continuous Kinetic Assays Using a-CBZ-Phe-Arg-AMC TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate (a-CBZ-Phe-Arg-AMC TFA) is a highly sensitive fluorogenic substrate for the continuous kinetic analysis of a variety of proteases. This substrate is particularly effective for assaying the activity of cysteine proteases such as cathepsins and serine proteases like plasma kallikrein. The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. Cleavage of this bond releases the highly fluorescent AMC moiety, and the resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This allows for real-time monitoring of enzymatic reactions, making it an invaluable tool for enzyme characterization, inhibitor screening, and kinetic studies in drug discovery.
Principle of the Assay
The enzymatic reaction involves the cleavage of the non-fluorescent substrate, a-CBZ-Phe-Arg-AMC, by the target protease, resulting in the release of the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of the increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions. The fluorescence can be monitored kinetically using a fluorometer or a microplate reader with excitation at approximately 360-380 nm and emission detection at 440-460 nm.[1][2][3]
Data Presentation: Kinetic Parameters
The following table summarizes the available kinetic parameters for the hydrolysis of a-CBZ-Phe-Arg-AMC by various proteases. It is important to note that kinetic constants are highly dependent on assay conditions such as pH, temperature, and buffer composition.
| Enzyme | Source | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin B | Human | 4.6 | 130 | Not Reported | Not Reported | [4] |
| Cathepsin B | Human | 7.2 | 441 | Not Reported | Not Reported | [4] |
| Cathepsin L | Human Liver | 5.5 | 0.77 | 1.5 | 1.95 x 10⁶ | [5] |
| Cathepsin K | Human (recombinant) | 6.5 | ~1.7 | ~0.1 | ~5.88 x 10⁴ | [6] |
| Cathepsin S | Human (recombinant) | 6.5 | Not Reported | Not Reported | Not Reported | [7] |
| Plasma Kallikrein | Immobilized | 8.0 | 15.48 | Not Reported | Not Reported | [4] |
Note: The kinetic parameters for Cathepsin K are estimated from data using the closely related substrate Z-Phe-Arg-MCA.[6] The Km for plasma kallikrein was determined using an immobilized enzyme system, which may differ from the enzyme in solution.[4] For enzymes where specific kinetic constants with a-CBZ-Phe-Arg-AMC TFA are not available, it is recommended to determine them experimentally.
Experimental Protocols
I. General Protocol for Continuous Kinetic Enzyme Assay
This protocol provides a general framework for measuring protease activity using a-CBZ-Phe-Arg-AMC TFA. Specific conditions for each enzyme are provided in the subsequent sections.
A. Reagent Preparation
-
Assay Buffer: Prepare the appropriate assay buffer for the specific enzyme being tested (see enzyme-specific protocols below).
-
Substrate Stock Solution (10 mM): Dissolve a-CBZ-Phe-Arg-AMC TFA in high-quality, anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a working solution of the purified enzyme in the appropriate assay buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO. This stock solution will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.
B. Assay Procedure (96-well plate format)
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range is 0-50 µM.
-
Add 100 µL of each AMC dilution to the wells of a black 96-well plate.
-
Include wells with assay buffer only as a blank.
-
Measure the fluorescence at the same settings used for the kinetic assay (Excitation: 360-380 nm, Emission: 440-460 nm).
-
Plot the fluorescence intensity (RFU) against the known AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM).
-
-
Enzyme Assay:
-
Add 50 µL of the appropriate assay buffer to each well.
-
Add 25 µL of the enzyme working solution to the appropriate wells. For a no-enzyme control, add 25 µL of assay buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the a-CBZ-Phe-Arg-AMC TFA working solution to each well. The final substrate concentration should be optimized, but a common starting point is at or below the Km value.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
C. Data Analysis
-
Calculate Initial Velocity: Plot the fluorescence intensity (RFU) versus time (minutes) for each well. Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/Δt).
-
Convert to Molar Rate: Convert the initial velocity from RFU/min to µmol/min using the slope from the AMC standard curve.
-
Velocity (µmol/min) = (V₀ in RFU/min) / (Slope of AMC standard curve in RFU/µmol)
-
II. Enzyme-Specific Assay Conditions
A. Cathepsin B Assay
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.
-
Substrate Concentration: A starting concentration of 20-50 µM is recommended.
-
Enzyme Concentration: Typically 1-10 nM.
B. Cathepsin L Assay
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5.[5]
-
Substrate Concentration: A starting concentration of 1-5 µM is recommended, as the Km is low.[5]
-
Enzyme Concentration: Typically 0.5-5 nM.
C. Cathepsin K Assay
-
Assay Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, 1 mM DTT, 0.1% PEG 4000, pH 6.5.[6]
-
Substrate Concentration: A starting concentration of 10-20 µM is recommended.[6]
-
Enzyme Concentration: Typically 1-10 nM.
D. Cathepsin S Assay
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, 5 mM EDTA, 5 mM DTT, and 0.01% Triton X-100.[7]
-
Substrate Concentration: A starting concentration of 15 µM has been reported for inhibitor screening.[7]
-
Enzyme Concentration: Approximately 0.04 µg/mL has been used in high-throughput screening.[7]
E. Plasma Kallikrein Assay
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100.[8]
-
Substrate Concentration: A starting concentration of 10 µM has been used in inhibitor studies with a similar substrate.[8]
-
Enzyme Concentration: Typically in the low nanomolar range (e.g., 1 nM).[8]
III. Protocol for Inhibitor Screening
This protocol is designed for the primary screening of a compound library to identify potential inhibitors of the target protease.
A. Reagent Preparation
-
Prepare Assay Buffer, Enzyme Solution, and Substrate Stock Solution as described in the general protocol.
-
Test Compounds: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Positive Control Inhibitor: Prepare a solution of a known inhibitor for the target enzyme at a concentration that gives >80% inhibition.
B. Assay Procedure (96-well plate format)
-
Add 2 µL of each test compound dilution, positive control inhibitor, or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 48 µL of the diluted enzyme solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 48 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of inhibitors to the enzyme.
-
Initiate the reaction by adding 50 µL of the a-CBZ-Phe-Arg-AMC TFA working solution to all wells. The final substrate concentration should be at or near the Km value for competitive inhibitor screening.
-
Immediately measure the fluorescence intensity kinetically as described in the general protocol.
C. Data Analysis
-
Calculate the initial velocity (V₀) for each well as described previously.
-
Calculate the percent inhibition for each test compound concentration:
-
% Inhibition = [1 - (V₀_inhibitor - V₀_no-enzyme) / (V₀_vehicle - V₀_no-enzyme)] x 100
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AID 501 - Cathepsin S - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Z-FR-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Z-FR-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in a Z-FR-AMC assay?
High background fluorescence in a Z-FR-AMC assay can originate from several sources, masking the true enzymatic signal and reducing assay sensitivity. The main contributors include:
-
Substrate Instability and Purity: The Z-FR-AMC substrate can undergo spontaneous hydrolysis, leading to the release of the fluorophore, 7-amino-4-methylcoumarin (AMC), independent of enzyme activity.[1][2] The purity of the substrate is also critical; the presence of free AMC in the substrate stock will contribute to high background.[1]
-
Reagent and Buffer Contamination: Intrinsic fluorescence from buffer components, such as some formulations of Bovine Serum Albumin (BSA), or contamination from water, reagents, or microbial growth can lead to elevated background signals.[1][2][3]
-
Enzyme Preparation Issues: The enzyme stock itself may be a source of background. This can be due to contaminating proteases in a non-purified enzyme preparation that can cleave the Z-FR-AMC substrate or inherent fluorescence of the enzyme preparation.[1]
-
Assay Conditions: Non-optimal assay conditions, such as pH and temperature, can increase the rate of substrate auto-hydrolysis.[1]
-
Labware: The type of microplates used can significantly influence background fluorescence. Some plastics have inherent fluorescent properties.[1][3]
Q2: How can I systematically identify the source of high background fluorescence?
A systematic approach using a series of control experiments is the most effective way to pinpoint the source of high background.[1] By comparing the fluorescence signals from these controls, you can isolate the primary contributor.
Here is a set of recommended controls:
| Control Well Composition | Purpose |
| Buffer Only | To measure the intrinsic fluorescence of the assay buffer and the microplate. |
| Buffer + Substrate (No-Enzyme Control) | To determine the rate of spontaneous substrate hydrolysis (autohydrolysis).[2][3] |
| Buffer + Enzyme (No-Substrate Control) | To identify any intrinsic fluorescence from the enzyme preparation itself.[1] |
A high signal in the "Buffer Only" well points to issues with the buffer components or the microplate.[1] If the "Buffer + Substrate" well shows high fluorescence, the substrate is likely degrading spontaneously.[1][2] High fluorescence in the "Buffer + Enzyme" well indicates a problem with the enzyme stock.[1]
Troubleshooting Guide
This guide provides solutions to specific issues related to high background fluorescence in your Z-FR-AMC assay.
Issue 1: High Fluorescence in "No-Enzyme" Control
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare substrate solutions fresh for each experiment.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][4] Store the substrate stock in an anhydrous solvent like DMSO at -20°C or -80°C, protected from light.[1][4][5] |
| Contaminated Reagents | Use high-purity, sterile water and reagents for all buffers.[2] Test each component of the assay individually for intrinsic fluorescence.[3] |
| Non-Optimal pH | Optimize the pH of the assay buffer. Extreme pH values can accelerate substrate hydrolysis.[1] |
Issue 2: High Fluorescence in "No-Substrate" Control
| Possible Cause | Recommended Solution |
| Contaminating Protease Activity in Enzyme Stock | Verify the purity of your enzyme preparation using methods like SDS-PAGE.[1] If purity is a concern, consider further purification steps.[1] |
| Autofluorescent Buffer Components | Some additives, like certain grades of BSA, can be fluorescent.[1] Test alternative blocking agents or reduce the concentration of potentially fluorescent components. |
Issue 3: General High Background and Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| High Enzyme Concentration | An excessively high enzyme concentration can amplify the signal from minor contaminating proteases.[1] Perform an enzyme titration to find the optimal concentration that gives a robust signal without high background.[1][6] The reaction rate should be linear with enzyme concentration.[7] |
| Inappropriate Microplate | Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence.[8][9] Test different types of low-binding plates to find one that minimizes background.[3] |
| Incorrect Reader Settings | Ensure the excitation and emission wavelengths are correctly set for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm).[2][10][11] Optimize the gain setting to amplify the signal without excessively increasing the background noise.[1] |
Experimental Protocols
General Protocol for Z-FR-AMC Protease Assay
This protocol provides a general framework. Specific conditions should be optimized for each enzyme.[8]
-
Reagent Preparation:
-
Dissolve the Z-FR-AMC substrate in DMSO to create a stock solution (e.g., 10 mM).[8] Store aliquots at -20°C or -80°C.[4]
-
Prepare the desired assay buffer (e.g., for Cathepsin B: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).[8]
-
Dilute the protease to the desired concentration in the assay buffer.
-
-
Assay Setup (96-well format):
-
Initiate Reaction:
-
Prepare a working solution of the Z-FR-AMC substrate by diluting the stock solution in the assay buffer.
-
Add 25 µL of the substrate working solution to all wells to start the reaction.[8]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the readings of the enzyme-containing wells.[8]
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
Visual Guides
Caption: Workflow for the Z-FR-AMC protease assay.
Caption: Logical flow for troubleshooting high background.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. R D Systems Z-FR-AMC Fluorogenic Peptide Substrate 50 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 11. caymanchem.com [caymanchem.com]
Optimizing buffer conditions for N-CBZ-Phe-Arg-AMC TFA
Welcome to the technical support center for the fluorogenic substrate N-CBZ-Phe-Arg-AMC TFA (also known as Z-FR-AMC TFA). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing buffer conditions, troubleshooting common experimental issues, and offering detailed protocols for the use of this substrate in assessing lysosomal cathepsin activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate used to measure the enzymatic activity of certain proteases, particularly lysosomal cysteine proteases such as cathepsins.[1][2][3] The substrate consists of a dipeptide (Phe-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a protease cleaves the bond between arginine and AMC, the liberated AMC fluoresces, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: Which enzymes are known to cleave N-CBZ-Phe-Arg-AMC?
A2: N-CBZ-Phe-Arg-AMC is a substrate for several cathepsins, including Cathepsin B, Cathepsin L, and Cathepsin S.[4][5][6] It is important to note that this substrate is not entirely specific to a single cathepsin and can be used to assess general cathepsin activity or in systems where one of these enzymes is predominant.[4][7]
Q3: How does the trifluoroacetate (TFA) salt form affect my assay?
A3: Many commercially available synthetic peptides, including N-CBZ-Phe-Arg-AMC, are supplied as TFA salts. Residual TFA is a strong acid and can lower the pH of your assay buffer, potentially moving it away from the optimal pH for your enzyme and leading to reduced activity. For highly sensitive or quantitative studies, removal of TFA or careful pH monitoring of the final reaction mixture is recommended.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2][8]
Q5: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC fluorophore?
A5: The liberated 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 345-360 nm and an emission maximum in the range of 440-460 nm.[9][10] It is always advisable to confirm the optimal settings for your specific instrument and buffer conditions.
Optimizing Buffer Conditions
The enzymatic activity of cathepsins is highly dependent on the buffer conditions. Key parameters to consider include pH, the presence of reducing agents, and chelating agents.
pH Optima
The optimal pH for hydrolysis of N-CBZ-Phe-Arg-AMC varies depending on the specific cathepsin being assayed. Below is a summary of recommended pH ranges for key enzymes.
| Enzyme | Optimal pH Range | Notes |
| Cathepsin B | 4.0 - 7.2 | Exhibits robust activity across a broad pH range. Peak activity has been observed at pH 5.2.[4][11] |
| Cathepsin L | Acidic (e.g., 5.5) | More active in acidic conditions, typical of the lysosomal environment.[5][7] |
| Cathepsin S | Neutral (e.g., 7.5) | Retains activity at neutral pH, which is a distinguishing feature from many other cathepsins.[6] |
Additives
-
Reducing Agents (e.g., DTT, L-Cysteine): Cysteine cathepsins require a reducing agent in the assay buffer to maintain the active site cysteine in a reduced, active state.[4] A typical concentration of Dithiothreitol (DTT) is 1-5 mM.[9][10] It is important to be aware that high concentrations of nucleophiles like DTT can sometimes lead to confounding effects in assays.[12]
-
Chelating Agents (e.g., EDTA): The inclusion of a chelating agent like EDTA (e.g., at 1 mM) is common in cathepsin assay buffers to prevent inhibition by heavy metal ions.[9]
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with this compound.
Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the pH of your final assay buffer is within the optimal range for your target enzyme.[4] |
| Inactive Enzyme | Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. For cysteine proteases, confirm that a reducing agent (e.g., DTT) is present in the assay buffer to maintain the enzyme in its active state.[4] |
| Substrate Degradation | Prepare fresh substrate working solutions for each experiment. Protect stock solutions from light and moisture.[13] |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: ~350 nm, Em: ~450 nm). |
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous substrate breakdown.[4] If this rate is high, consider preparing the substrate fresh for each experiment. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that buffers are free from contaminating proteases.[13] |
| Sample Autofluorescence | If using cell lysates or tissue homogenates, run a "sample only" control (sample + buffer, no substrate) to measure the intrinsic fluorescence of your sample. |
Experimental Protocols
General Protocol for Cathepsin B Assay
This protocol provides a general framework for measuring Cathepsin B activity. Optimal concentrations of the enzyme and substrate, as well as incubation times, should be determined empirically.
Materials:
-
This compound
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
DMSO
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM). Prepare this solution fresh.
-
Prepare Enzyme Solution: Dilute the Cathepsin B enzyme in the Assay Buffer to the desired concentration. The optimal concentration should be determined by titration.
-
Set up the Assay:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the Enzyme Solution to the sample wells. For "no enzyme" control wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction: Add 25 µL of the Substrate Working Solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~350 nm and emission at ~450 nm.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for an enzymatic assay using N-CBZ-Phe-Arg-AMC.
Caption: A logical decision tree for troubleshooting low or absent fluorescence signals in the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of 3-substituted pyrazolyl esters as alternate substrates for cathepsin B: the confounding effects of DTT and cysteine in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
a-CBZ-Phe-Arg-AMC TFA stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of a-CBZ-Phe-Arg-AMC TFA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store a-CBZ-Phe-Arg-AMC TFA?
A1: Proper storage is crucial to maintain the integrity of the substrate. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, are stable for up to one month at -20°C or up to six months at -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: How stable is a-CBZ-Phe-Arg-AMC TFA in aqueous solution?
A2: Aqueous solutions of a-CBZ-Phe-Arg-AMC TFA are susceptible to hydrolysis and should be prepared fresh for each experiment. The stability of the peptide in an aqueous buffer is influenced by several factors, including pH, temperature, and the presence of enzymes. Autohydrolysis of the amide bonds can occur, leading to a gradual loss of the substrate and an increase in background fluorescence.
Q3: What is the role of the Trifluoroacetate (TFA) salt?
A3: TFA is used as a counter-ion during the synthesis and purification of the peptide. In an aqueous solution, the TFA salt can lower the pH of the assay buffer, which may affect enzyme activity and substrate stability. It is important to ensure that the final pH of the reaction mixture is within the optimal range for your enzyme of interest.
Q4: Can I use a pre-prepared aqueous solution of the substrate for multiple experiments?
A4: It is strongly advised to prepare the aqueous working solution of a-CBZ-Phe-Arg-AMC TFA fresh on the day of the experiment.[1] Storing the substrate in an aqueous buffer for extended periods, even when refrigerated, can lead to degradation and compromise the accuracy and reproducibility of your results.
Q5: What are the signs of substrate degradation?
A5: Degradation of the substrate can manifest in several ways, including:
-
High background fluorescence: Spontaneous cleavage of the AMC group from the peptide will result in a fluorescent signal in the absence of the enzyme.
-
Reduced signal-to-noise ratio: As the concentration of the intact substrate decreases, the enzymatic reaction will produce a weaker signal relative to the background.
-
Inconsistent or non-reproducible results: Using a degraded substrate solution will lead to variability between experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in no-enzyme control wells. | Substrate autohydrolysis: The aqueous working solution of the substrate may have been prepared too far in advance or stored improperly, leading to spontaneous cleavage of the AMC fluorophore. | Prepare the aqueous working solution of a-CBZ-Phe-Arg-AMC TFA fresh immediately before each experiment. Protect the solution from light and maintain it on ice until use. |
| Contaminated buffer or reagents: The assay buffer or other reagents may be contaminated with proteases or other substances that can cleave the substrate. | Use fresh, high-purity reagents and filter-sterilize the assay buffer. Run a control with only the substrate in the buffer to check for contamination. | |
| Low or no signal in the presence of active enzyme. | Degraded substrate stock solution: The DMSO stock solution may have been subjected to multiple freeze-thaw cycles or stored improperly, leading to a lower effective concentration of the substrate. | Use a fresh aliquot of the substrate stock solution that has been stored correctly at -20°C or -80°C. |
| Incorrect pH of the assay buffer: Residual TFA from the substrate may have lowered the pH of the assay buffer to a level that inhibits enzyme activity. | Measure the pH of the final assay mixture containing the substrate. Adjust the buffer pH accordingly to ensure it is within the optimal range for your enzyme. | |
| Inconsistent results between experiments. | Variable substrate integrity: Using substrate solutions of different ages or that have been handled differently can introduce variability. | Strictly adhere to the protocol of preparing fresh aqueous working solutions for each experiment from a properly stored and aliquoted stock solution. |
| Photodegradation: Exposure of the AMC-containing substrate or the released AMC to light for prolonged periods can lead to photobleaching and reduced fluorescence. | Minimize light exposure of all solutions containing the substrate or AMC by using amber tubes and keeping plates covered. |
Data Summary
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage (Lyophilized Powder) | -20°C to -80°C | Long-term stability. Protect from light and moisture. | [1] |
| Storage (DMSO Stock Solution) | -20°C | Stable for up to 1 month. | [1] |
| -80°C | Stable for up to 6 months. | [1] | |
| Aqueous Working Solution | Room Temperature | Unstable. Prepare fresh before use. | [1] |
| pH | Acidic (e.g., < 6) | May increase the rate of acid-catalyzed hydrolysis of the amide bond. | General peptide chemistry |
| Neutral to Alkaline (e.g., > 7) | May increase the rate of base-catalyzed hydrolysis of the amide bond. | General peptide chemistry | |
| Temperature | Elevated (e.g., > 37°C) | Increased temperature will accelerate the rate of hydrolysis. | General peptide chemistry |
Experimental Protocols
Protocol for Assessing the Stability of a-CBZ-Phe-Arg-AMC TFA in Aqueous Solution
This protocol outlines a method to determine the stability of a-CBZ-Phe-Arg-AMC TFA in a specific aqueous buffer at a given temperature over time.
1. Materials:
-
a-CBZ-Phe-Arg-AMC TFA
-
Anhydrous DMSO
-
Assay Buffer (e.g., Tris-HCl, HEPES, at the desired pH)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation ~355 nm, Emission ~460 nm)
-
Incubator set to the desired temperature
2. Method:
-
Preparation of Stock Solution:
-
Allow the lyophilized a-CBZ-Phe-Arg-AMC TFA to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Preparation of Working Solution:
-
Dilute the 10 mM stock solution in the desired assay buffer to a final concentration of 100 µM (or the desired experimental concentration). Prepare a sufficient volume for the entire time course.
-
-
Incubation:
-
Aliquot the 100 µM working solution into multiple microfuge tubes, one for each time point.
-
Place the tubes in an incubator at the desired temperature (e.g., 25°C, 37°C).
-
-
Fluorescence Measurement:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
-
Pipette 100 µL of the incubated solution into a well of the 96-well black microplate.
-
Measure the fluorescence intensity using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. An increase in fluorescence over time indicates spontaneous hydrolysis of the substrate.
-
The rate of degradation can be determined from the slope of the initial linear portion of the curve.
-
Visualizations
Caption: Potential hydrolytic degradation pathways of a-CBZ-Phe-Arg-AMC in aqueous solution.
Caption: Experimental workflow for assessing the stability of a-CBZ-Phe-Arg-AMC in an aqueous solution.
References
a-CBZ-Phe-Arg-AMC TFA solubility issues in assay buffer
Welcome to the technical support center for a-CBZ-Phe-Arg-AMC TFA. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is my a-CBZ-Phe-Arg-AMC TFA not dissolving in my aqueous assay buffer?
A: The limited solubility of a-CBZ-Phe-Arg-AMC TFA in purely aqueous solutions is due to the chemical nature of the molecule. The Phenylalanine (Phe) residue and the N-terminal carboxybenzyl (CBZ) protecting group are hydrophobic, which hinders dissolution in water-based buffers. While the trifluoroacetate (TFA) salt can improve solubility, it is often insufficient to overcome the hydrophobic character of the peptide, leading to precipitation or incomplete dissolution.
Q2: What is the recommended solvent for preparing a concentrated stock solution?
A: Due to its hydrophobic nature, it is highly recommended to first dissolve the lyophilized a-CBZ-Phe-Arg-AMC TFA powder in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[2][3]
Protocol for Preparing a Stock Solution:
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly to ensure the peptide is fully dissolved.[4][5] The resulting solution should be clear.
The table below provides the mass of a-CBZ-Phe-Arg-AMC TFA (MW: 728.7 g/mol ) required to prepare common stock solution concentrations.
| Target Concentration | Volume of DMSO | Mass of Peptide Required |
| 1 mM | 1 mL | 0.73 mg |
| 5 mM | 1 mL | 3.64 mg |
| 10 mM | 1 mL | 7.29 mg |
| 10 mM | 0.5 mL | 3.64 mg |
Q3: My substrate dissolved perfectly in DMSO, but it precipitated when I diluted it into my assay buffer. What can I do?
A: This is a common issue known as "crashing out" and occurs when the final concentration of the organic solvent in the aqueous buffer is not sufficient to keep the hydrophobic peptide in solution. Follow the troubleshooting workflow below to resolve this issue.
Caption: Troubleshooting workflow for substrate precipitation.
Key Troubleshooting Steps:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 1% and preferably under 0.5%, as some enzymes can be inhibited by higher concentrations.[1]
-
Sonication: A brief sonication after dilution can help break up aggregates and facilitate dissolution.[4]
-
Buffer Conditions: The pH and ionic strength of your assay buffer can significantly impact peptide solubility.[6] If the buffer's pH is close to the peptide's isoelectric point (pI), solubility will be at its minimum. Adjusting the pH away from the pI can improve solubility.
-
Systematic Dilution: Instead of a single large dilution, try a stepwise serial dilution of the DMSO stock into the assay buffer.
Q4: How should I properly store the a-CBZ-Phe-Arg-AMC TFA substrate and its stock solution?
A: Proper storage is critical to maintain the integrity and activity of the substrate.[7]
-
Lyophilized Powder: Store the powder at -20°C, desiccated and protected from light.[8]
-
DMSO Stock Solution: Prepare aliquots of the stock solution in low-protein-binding tubes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
a-CBZ-Phe-Arg-AMC TFA (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Vortex mixer or sonicator
-
Low-protein-binding microcentrifuge tubes for aliquots
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration based on the mass of peptide provided in the vial.
-
Add the calculated volume of DMSO directly to the vial.
-
Vortex gently for 1-2 minutes or until the powder is completely dissolved. A brief sonication can be used if needed.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Dispense the stock solution into smaller, single-use aliquots.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: General Kinetic Protease Assay
This protocol provides a general workflow for using the substrate to measure protease activity. Specific conditions such as buffer composition, enzyme concentration, and substrate concentration should be optimized for your specific enzyme.
Caption: General workflow for a kinetic protease assay.
Procedure:
-
Reagent Preparation:
-
AMC Standard Curve: Prepare a series of AMC dilutions in your assay buffer (e.g., 0-50 µM) from a 1 mM AMC stock in DMSO. This is crucial for converting relative fluorescence units (RFU) into moles of product formed.[9]
-
Enzyme Solution: Dilute your protease to the desired working concentration in a cold assay buffer immediately before use.
-
-
Plate Setup: In a black, flat-bottom 96-well plate, add your enzyme solution to the appropriate wells. Include negative controls containing only the assay buffer.
-
Substrate Dilution: Prepare the final working concentration of a-CBZ-Phe-Arg-AMC TFA by diluting the 10 mM DMSO stock into the assay buffer. This step should be done shortly before initiating the reaction.
-
Initiate Reaction: To start the enzymatic reaction, add the diluted substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence over time in kinetic mode (Excitation: ~360-380 nm, Emission: ~440-460 nm).[10][11]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. Use the slope from your AMC standard curve to convert the rate from RFU/min to µM/min.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to reduce non-specific binding with N-CBZ-Phe-Arg-AMC TFA
Welcome to the technical support center for N-CBZ-Phe-Arg-AMC TFA fluorogenic substrate assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this substrate in enzymatic assays.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue: High Background Fluorescence
High background fluorescence can mask the specific signal from enzymatic activity, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| Substrate Auto-hydrolysis | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store the stock solution in a non-protic solvent like DMSO at -20°C or -80°C, protected from light.[1] |
| Contaminated Reagents | Use high-purity, sterile reagents and water. Check individual buffer components for intrinsic fluorescence.[1] |
| Presence of Detergents | Non-ionic detergents like Triton X-100, often used to prevent compound aggregation, can enhance the activity of some proteases, leading to higher background.[2][3] If a detergent is necessary, consider using the zwitterionic detergent CHAPS, which has been shown to have a lesser effect on some protease activities.[3] |
| Non-optimal pH | The pH of the assay buffer can affect the rate of substrate auto-hydrolysis.[1] Ensure the buffer pH is optimal for the enzyme of interest and minimizes spontaneous substrate breakdown. |
| Enzyme Purity and Concentration | The enzyme preparation may be contaminated with other proteases.[1] Use a highly purified enzyme. An excessively high enzyme concentration can also lead to the detection of minor contaminating activities.[1] Perform an enzyme titration to determine the optimal concentration. |
Issue: Low or No Fluorescence Signal
A weak or absent signal can indicate a problem with the assay components or setup.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for the liberated 7-amino-4-methylcoumarin (AMC) fluorophore (Excitation: ~360-380 nm, Emission: ~440-460 nm).[4][5] |
| Sub-optimal Assay Conditions | Confirm that the assay buffer composition, including pH and any necessary cofactors or reducing agents (e.g., DTT for cysteine proteases), is optimal for your enzyme.[6] |
| Presence of Inhibitors | Ensure that no components of your sample or buffer are inhibiting the enzyme of interest. |
Experimental Protocols
Below are generalized protocols for a standard enzymatic assay and a control experiment to identify the source of high background.
Protocol 1: Standard Enzymatic Activity Assay
This protocol provides a general framework. Optimal concentrations of the enzyme and substrate, as well as incubation times, should be determined empirically.
Reagents:
-
This compound Substrate Stock Solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 4 mM DTT for cathepsins)[6]
-
Purified Enzyme
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare the working substrate solution by diluting the stock solution in assay buffer to the desired final concentration (a common starting range is 10-50 µM).
-
Add assay buffer to the wells of the microplate.
-
Add the enzyme solution to the appropriate wells. For negative control wells, add assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em ≈ 360-380/440-460 nm.
Protocol 2: Troubleshooting High Background
This workflow helps to systematically identify the source of high background fluorescence.
Caption: A workflow to diagnose the source of high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (also known as Z-FR-AMC) is a fluorogenic peptide substrate.[7][8] It is commonly used to measure the activity of cysteine proteases like cathepsins B, K, L, and S, as well as other proteases such as papain, trypsin, and kallikrein.[9][10] The substrate consists of a peptide sequence (Phe-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the enzyme cleaves the peptide bond, the AMC is released, resulting in a measurable increase in fluorescence.
Q2: How should I store the this compound substrate?
The lyophilized powder should be stored at -20°C or -80°C.[7] Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months.[7] It is crucial to protect the substrate from light and to avoid repeated freeze-thaw cycles.[7][11]
Q3: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[4][5] It is recommended to confirm the optimal settings for your specific instrument and buffer conditions.
Q4: How can I be sure that the activity I'm measuring is specific to my enzyme of interest?
To confirm the specificity of the enzymatic activity, it is important to run parallel experiments with a known inhibitor of your target enzyme. A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the measured activity is specific to the enzyme of interest. Additionally, N-CBZ-Phe-Arg-AMC is known to be cleaved by several different proteases, so it may not be specific for a single enzyme in a complex biological sample.[9]
Q5: What is the purpose of the TFA salt form of the peptide?
Trifluoroacetic acid (TFA) is often used during the synthesis and purification of peptides. As a result, the peptide is supplied as a TFA salt. It's important to be aware that TFA is a strong acid and can lower the pH of your assay buffer, potentially affecting enzyme activity.[12] For highly sensitive assays, it may be necessary to perform a salt exchange to replace the TFA with a different counter-ion like acetate or hydrochloride.[12]
Enzymatic Cleavage of N-CBZ-Phe-Arg-AMC
The following diagram illustrates the enzymatic reaction:
Caption: The enzymatic cleavage of the non-fluorescent substrate to yield a fluorescent product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Z-FR-AMC - LKT Labs [lktlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: a-CBZ-Phe-Arg-AMC TFA Photobleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my a-CBZ-Phe-Arg-AMC TFA assay?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the 7-amino-4-methylcoumarin (AMC) moiety released upon enzymatic cleavage of a-CBZ-Phe-Arg-AMC TFA. This process leads to a decrease in fluorescence intensity over time upon exposure to excitation light. In quantitative assays, photobleaching can lead to an underestimation of enzyme activity, poor data reproducibility, and a reduced signal-to-noise ratio.
Q2: What are the primary causes of photobleaching in my fluorescence-based assay?
The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that can chemically modify and destroy the fluorophore. Several experimental factors can exacerbate this process, including:
-
High excitation light intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photobleaching.
-
Prolonged exposure to excitation light: The longer the fluorophore is illuminated, the more likely it is to be photobleached.
-
Presence of oxygen: Molecular oxygen is a key mediator of photobleaching.
-
Sub-optimal buffer conditions: pH and the presence of certain ions can influence the photostability of the fluorophore.
Q3: Can the trifluoroacetic acid (TFA) salt in a-CBZ-Phe-Arg-AMC TFA contribute to photobleaching?
While TFA itself is not a direct cause of photobleaching, it can lower the pH of the assay buffer if not properly neutralized. The fluorescence of AMC and its derivatives can be pH-sensitive, and sub-optimal pH may affect the fluorophore's stability and quantum yield. It is crucial to ensure the final assay buffer pH is optimal for both the enzyme and the fluorophore.
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the assay medium to reduce photobleaching. They work through various mechanisms, primarily by scavenging for reactive oxygen species. Common antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and commercial formulations like VECTASHIELD®.
Q5: Are antifade reagents compatible with enzymatic assays?
Many antifade reagents are compatible with enzymatic assays, but it is essential to verify this for your specific enzyme and assay conditions. Some antifade reagents or their solvents (e.g., glycerol in mounting media) could potentially inhibit enzyme activity. It is always recommended to run a control experiment to assess the effect of the antifade reagent on your enzyme's activity. VECTASHIELD®, for instance, has been shown to be compatible with a wide range of enzymatic substrates.[1][2][3][4][5]
Troubleshooting Guide
This guide addresses common issues related to photobleaching during experiments with a-CBZ-Phe-Arg-AMC TFA.
| Problem | Potential Cause | Recommended Solution(s) |
| Rapid decrease in fluorescence signal over time (Photobleaching) | High excitation light intensity. | Reduce the excitation light intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters if available. |
| Prolonged or repeated exposure to excitation light. | Minimize the duration of light exposure. For kinetic assays, take readings at discrete time points rather than continuous monitoring if possible. For endpoint assays, protect the plate from light until reading. | |
| Absence of an antifade reagent. | Incorporate an antifade reagent into your assay buffer. Options include commercial reagents like VECTASHIELD® or a homemade solution containing n-propyl gallate (NPG). | |
| High background fluorescence | Autofluorescence from media components or microplate. | Use a microplate designed for fluorescence assays (e.g., black-walled plates). Test individual buffer components for intrinsic fluorescence. |
| Spontaneous hydrolysis of the substrate. | Prepare substrate solutions fresh and protect them from light. Store stock solutions in a non-protic solvent like DMSO at -20°C or -80°C. | |
| Inconsistent or non-reproducible results | Variable light exposure between wells or plates. | Ensure consistent timing of light exposure for all samples. Use a plate reader with a consistent reading pattern. |
| Fluctuation in excitation light source intensity. | Allow the light source to warm up and stabilize before taking measurements. Check the manufacturer's recommendations for your instrument. | |
| Inner filter effect at high substrate or product concentrations. | If using high concentrations of the substrate, be aware of the inner filter effect, where the substrate absorbs the excitation or emission light, leading to non-linear fluorescence. Dilute the sample if necessary. |
Quantitative Data on Photobleaching Prevention
Table 1: Effect of Antifade Reagents on the Half-Life of Coumarin Fluorescence
| Mounting Medium | Half-Life (seconds) | Fold Increase in Stability |
| 90% glycerol in PBS (pH 8.5) | 25 | 1.0x |
| VECTASHIELD® | 106 | 4.2x |
Data adapted from a study on the antifading properties of various mounting media on different fluorochromes.
This data demonstrates that a commercial antifade reagent can significantly enhance the photostability of a coumarin-based fluorophore.
Experimental Protocols
Protocol 1: General Cathepsin B Assay using a-CBZ-Phe-Arg-AMC TFA
This protocol provides a general framework for measuring cathepsin B activity. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
a-CBZ-Phe-Arg-AMC TFA
-
Enzyme (e.g., Cathepsin B)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 4 mM Cysteine)
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of a-CBZ-Phe-Arg-AMC TFA in DMSO. Store aliquots at -20°C or -80°C, protected from light.
-
Prepare the working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh for each experiment.
-
Prepare the enzyme solution by diluting the enzyme in the assay buffer to the desired concentration.
-
Add the enzyme solution to the wells of the microplate.
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence in kinetic mode with excitation at ~350-360 nm and emission at ~440-460 nm. Take readings every 1-2 minutes for 30-60 minutes.
Protocol 2: Incorporating an Antifade Reagent into the Assay
Option A: Using a Commercial Antifade Reagent (e.g., VECTASHIELD®)
-
Follow steps 1-4 of the General Cathepsin B Assay Protocol.
-
When preparing the working substrate solution (step 2), add the commercial antifade reagent according to the manufacturer's instructions. Note: VECTASHIELD is a mounting medium and may not be suitable for addition directly to a liquid assay. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent are designed for addition to the medium. For in vitro assays in microplates, a homemade solution may be more appropriate.
Option B: Using a Homemade n-Propyl Gallate (NPG) Antifade Solution
-
When preparing the assay buffer, add the NPG stock solution to achieve a final concentration of 0.1-1% NPG. You may need to optimize the final concentration to balance antifade protection with potential enzyme inhibition.
-
Proceed with the General Cathepsin B Assay Protocol using the assay buffer containing NPG.
Control Experiments:
-
No-enzyme control: Assay buffer with substrate but no enzyme to measure background fluorescence and substrate auto-hydrolysis.
-
No-substrate control: Assay buffer with enzyme but no substrate to measure the intrinsic fluorescence of the enzyme preparation.
-
Antifade control: Run the assay with and without the antifade reagent to determine its effect on enzyme activity.
Visualizations
Caption: Troubleshooting workflow for photobleaching.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Vector Labs Mounting Media | BIOZOL [biozol.de]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: a-CBZ-Phe-Arg-AMC TFA Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA in protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the a-CBZ-Phe-Arg-AMC assay?
The a-CBZ-Phe-Arg-AMC assay is a fluorescence-based method used to measure the activity of certain proteases. The substrate consists of a peptide sequence (Phe-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When a protease cleaves the bond between arginine (Arg) and AMC, the free AMC molecule is released, which is highly fluorescent. The rate of the increase in fluorescence is directly proportional to the protease activity. This assay is commonly used for enzymes like cathepsins.[1][2][3][4]
Q2: What does the "TFA" in a-CBZ-Phe-Arg-AMC TFA signify, and can it affect my assay?
TFA stands for trifluoroacetic acid. It is often used during the synthesis and purification of the peptide substrate and remains as a counter-ion to the positively charged amino acids in the peptide.[5] Residual TFA can significantly impact your assay by lowering the pH of the assay buffer, as it is a strong acid.[5] Since protease activity is highly pH-dependent, this can lead to reduced enzyme activity and variability in your results.[5][6]
Q3: What are the recommended excitation and emission wavelengths for the released AMC?
The liberated 7-amino-4-methylcoumarin (AMC) typically has an excitation maximum in the range of 345-360 nm and an emission maximum between 440-460 nm.[5] It is crucial to confirm the optimal settings for your specific microplate reader and buffer conditions.[5]
Q4: What are the most common causes of high variability between replicate wells?
High variability between replicate wells in this assay can stem from several factors, including:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the substrate, enzyme, or other reagents is a major source of variability.[7][8]
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and fluorescence readings can affect the results, especially in kinetic assays.[5][7]
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature changes. Inconsistent temperatures across the microplate can lead to variable reaction rates.[5][9][10]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can alter reagent concentrations and affect enzyme activity.[7]
-
Well-to-Well Contamination: Splashing or aerosolization during pipetting can lead to cross-contamination between wells.[5]
Troubleshooting Guide
High variability between wells can obscure the true results of your experiment. This guide provides a systematic approach to identifying and mitigating common sources of error.
Problem: High Coefficient of Variation (%CV) Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | - Ensure all pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Use fresh pipette tips for each reagent and well to avoid cross-contamination.[5] - For multi-well plates, consider using a multichannel pipette for simultaneous additions to minimize timing differences.[5] |
| Inconsistent Incubation/Reading Times | - For kinetic assays, use a plate reader with an injector function for precise timing of reaction initiation.[5] - For endpoint assays, ensure the incubation time is identical for all wells. Stagger the addition of start/stop reagents to maintain consistent timing.[7] |
| Temperature Gradients Across the Plate | - Pre-incubate the plate and all reagents at the desired assay temperature. - Use a plate incubator to maintain a uniform temperature throughout the experiment.[5][9] |
| Edge Effects | - Avoid using the outer wells of the microplate for samples.[7] - Alternatively, fill the perimeter wells with sterile water or PBS to create a humidity barrier and minimize evaporation from the inner wells.[7] |
| Incomplete Mixing of Reagents | - Gently but thoroughly mix the reagents in each well after addition. Avoid introducing bubbles. - A brief, gentle shake on a plate shaker can ensure homogeneity.[10] |
| Microplate Issues | - Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[8][10][11] - Ensure the plate is clean and free from dust or scratches that can interfere with optical readings. |
| Instrument Settings | - Optimize the gain setting on your plate reader to ensure the signal is within the linear range of detection.[8] - Increasing the number of flashes per well can reduce variability and background noise, especially for samples with low concentrations.[11][12] |
Experimental Protocols
General Protocol for a Protease Assay using a-CBZ-Phe-Arg-AMC
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically for each specific protease.
Materials:
-
a-CBZ-Phe-Arg-AMC TFA substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate cofactors)
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in the assay buffer.
-
Perform serial dilutions to create a range of concentrations (e.g., 0-10 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Prepare Reagents:
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare the a-CBZ-Phe-Arg-AMC substrate stock solution in an appropriate solvent like DMSO. Dilute to the final working concentration in the assay buffer just before use.
-
Prepare the enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at the desired temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 350 nm, Em: 450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from RFU/min to µM/min.
-
Visualizations
Troubleshooting Workflow for High Well-to-Well Variability
Caption: A flowchart for troubleshooting high well-to-well variability.
General Assay Workflow
Caption: A simplified workflow for the a-CBZ-Phe-Arg-AMC protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. tecan.com [tecan.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
a-CBZ-Phe-Arg-AMC TFA compatibility with reducing agents
This technical support center provides guidance on the use of a-CBZ-Phe-Arg-AMC TFA, a fluorogenic substrate commonly used for measuring the activity of enzymes such as cathepsins. Below you will find frequently asked questions and troubleshooting guides to assist your research.
Frequently Asked Questions (FAQs)
Q1: What is a-CBZ-Phe-Arg-AMC TFA and what is it used for?
a-CBZ-Phe-Arg-AMC TFA (N-Carbobenzoxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin, trifluoroacetate salt) is a fluorogenic substrate used to assay the activity of various proteases, particularly lysosomal cathepsins. The substrate itself is weakly fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The increase in fluorescence intensity is directly proportional to the enzyme activity.
Q2: Is a-CBZ-Phe-Arg-AMC TFA compatible with reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP)?
The compatibility of the substrate with reducing agents depends on the specific agent and its concentration.
-
Dithiothreitol (DTT): Yes, a-CBZ-Phe-Arg-AMC TFA is generally compatible with DTT at concentrations typically used in enzyme assays (e.g., 1-5 mM). Many standard protocols for AMC-based protease assays include DTT in the reaction buffers to maintain a reducing environment, which can be essential for the activity of certain enzymes like caspases.[1]
-
Tris(2-carboxyethyl)phosphine (TCEP): Caution is advised when using TCEP. While it is an effective reducing agent, high concentrations of TCEP have been reported to quench the fluorescence of some fluorophores.[2] It is recommended to use TCEP at sub-millimolar (sub-mM) concentrations to minimize potential interference.[2] In some specific contexts, TCEP has been observed to increase the fluorescence of certain fluorogenic nanoparticles, indicating that its effects can be complex and system-dependent.[3]
Q3: Does the Trifluoroacetic acid (TFA) counter-ion interfere with the assay or the reducing agents?
There is no direct evidence to suggest that the TFA counter-ion interferes with the substrate's function or its compatibility with reducing agents under typical enzymatic assay conditions (neutral pH). TFA is a strong acid, but in a buffered solution at or near neutral pH, it will be fully deprotonated and exist as the trifluoroacetate anion, which is generally considered non-reactive and unlikely to interfere with the assay components.
Q4: What are the optimal excitation and emission wavelengths for detecting the released AMC?
Once cleaved from the peptide, free AMC has an excitation maximum of approximately 340-350 nm and an emission maximum of around 440-460 nm. The intact substrate has a lower fluorescence quantum yield and slightly different spectral properties (excitation ~330 nm, emission ~390 nm).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the absence of enzyme. | 1. Substrate instability: The substrate may be degrading spontaneously in the assay buffer. | - Test the stability of the substrate in the assay buffer over time without the enzyme. - Adjust the buffer pH to be within the stable range for AMC (pH 6-8).[5] |
| 2. Contaminated reagents: The buffer, water, or other reagents may be contaminated with fluorescent compounds. | - Test each component of the assay individually for fluorescence. | |
| Lower than expected fluorescence signal. | 1. Quenching by reducing agents: High concentrations of TCEP may be quenching the AMC fluorescence.[2] | - If using TCEP, reduce the concentration to the sub-mM range. - Consider substituting TCEP with DTT, which is generally more compatible with AMC. |
| 2. Incorrect pH: The assay buffer pH may be outside the optimal range for AMC fluorescence (pH 6-8).[5] | - Ensure the final pH of the assay solution is within the optimal range. | |
| 3. Inner filter effect: High concentrations of the substrate or other components in the assay may be absorbing the excitation or emission light. | - Reduce the substrate concentration. | |
| Assay results are not reproducible. | 1. Inconsistent reducing agent concentration: The concentration of the reducing agent may vary between experiments, affecting enzyme activity or fluorescence. | - Prepare fresh solutions of reducing agents for each experiment and ensure accurate pipetting. |
| 2. Photobleaching of AMC: Prolonged exposure to the excitation light can lead to a decrease in fluorescence. | - Minimize the exposure time of the samples to the excitation light source. |
Experimental Protocols
General Protocol for an AMC-based Protease Assay with a Reducing Agent
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental conditions.
-
Prepare Assay Buffer: A common assay buffer is 50 mM HEPES or Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM CaCl₂, and the desired concentration of the reducing agent (e.g., 2 mM DTT).
-
Prepare Substrate Stock Solution: Dissolve a-CBZ-Phe-Arg-AMC TFA in DMSO to make a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer immediately before use.
-
Set up the Assay:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Dilute the substrate stock solution in the assay buffer to the final desired concentration (e.g., 10-50 µM).
-
Add the diluted substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence using a microplate reader.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Visualizations
References
Validation & Comparative
A Comparative Review of N-CBZ-Phe-Arg-AMC TFA and Other Fluorogenic Cathepsin Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research, particularly in the study of cathepsins, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. Cathepsins, a group of proteases crucial in various physiological and pathological processes, are often studied using fluorogenic substrates that allow for sensitive and real-time measurement of their activity. This guide provides an objective comparison of the widely used substrate, N-CBZ-Phe-Arg-AMC (Z-FR-AMC), with other alternative fluorogenic substrates for various cathepsins. The comparison is supported by experimental data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways.
Performance Comparison of Cathepsin Substrates
The utility of a fluorogenic substrate is determined by several key parameters, including its affinity for the enzyme (Km), the catalytic rate (kcat), and the overall catalytic efficiency (kcat/Km). Specificity is another critical factor, as many cathepsins exhibit overlapping substrate preferences. The following tables summarize the available quantitative data for N-CBZ-Phe-Arg-AMC TFA and other commonly used cathepsin substrates.
Disclaimer: The kinetic parameters presented below are compiled from various sources. Direct comparison should be made with caution as experimental conditions such as pH, buffer composition, and enzyme source can significantly influence these values.
Table 1: Kinetic Parameters for Cathepsin B Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| N-CBZ-Phe-Arg-AMC | Human Cathepsin B | 200 (at pH 7.2) | 10.4 | 52,000 | Neutral |
| Human Cathepsin B | 21 (at pH 4.6) | 1.9 | 90,476 | Acidic | |
| Z-Arg-Arg-AMC | Human Cathepsin B | 205 (at pH 7.2) | 1.1 | 5,366 | Neutral |
| Human Cathepsin B | 211 (at pH 4.6) | 0.2 | 948 | Acidic | |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 105 (at pH 7.2) | 6.4 | 60,952 | Neutral |
| Human Cathepsin B | 98 (at pH 4.6) | 0.9 | 9,184 | Acidic |
Table 2: Kinetic Parameters for Cathepsin L Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-CBZ-Phe-Arg-AMC | Human Liver Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ |
| Ac-FR-ACC | Human Cathepsin L | 11.4 | 6.2 | 5.4 x 10⁵ |
| (Z-Phe-Arg)₂-R110 | Not specified | Not specified | Not specified | Not specified |
Table 3: Kinetic Parameters for Cathepsin K Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-CBZ-Phe-Arg-AMC | Human Cathepsin K | 2.1 | 0.4 | 1.9 x 10⁵ |
| Z-Phe-Arg-MCA (related to Z-FR-AMC) | Wild-type Cathepsin K | 1.7 | 0.1 | 5.88 x 10⁴ |
| Ac-LR-ACC | Human Cathepsin K | 39.5 | 13.5 | 3.4 x 10⁵ |
Table 4: Kinetic Parameters for Cathepsin S Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-CBZ-Phe-Arg-AMC | Not specified | Not specified | Not specified | Not specified |
| Z-VVR-AMC | Not specified | Not specified | Not specified | Not specified |
Note on Specificity:
N-CBZ-Phe-Arg-AMC (Z-FR-AMC) is known to be a broad-spectrum substrate for cysteine proteases, including cathepsins B, K, L, and S.[1][2] This lack of specificity can be a significant drawback when trying to measure the activity of a particular cathepsin in a mixed sample.[1][3] In contrast, substrates like Z-Arg-Arg-AMC show higher selectivity for cathepsin B, as it is the only cathepsin that readily tolerates an arginine residue at the P2 position. For researchers requiring high specificity, substrates like Z-Nle-Lys-Arg-AMC have been developed and show improved selectivity for cathepsin B over other cysteine cathepsins.
Experimental Protocols
General Protocol for Cathepsin Activity Assay using a Fluorogenic Substrate (e.g., N-CBZ-Phe-Arg-AMC)
This protocol provides a general workflow for measuring cathepsin activity in cell lysates or purified enzyme preparations using a fluorogenic substrate. Optimization of buffer conditions, pH, and substrate concentration is recommended for each specific cathepsin and experimental setup.
Materials:
-
Assay Buffer: Typically a sodium acetate or phosphate buffer at the optimal pH for the target cathepsin (e.g., pH 5.5 for lysosomal cathepsins). The buffer should contain a reducing agent like DTT (1-5 mM) and a chelating agent like EDTA (1 mM).
-
Fluorogenic Substrate: this compound (or other desired substrate) stock solution (e.g., 10 mM in DMSO).
-
Enzyme Sample: Purified cathepsin or cell/tissue lysate.
-
Inhibitor (Optional): A specific inhibitor for the target cathepsin to confirm specificity (e.g., CA-074 for cathepsin B).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the range of 10-50 µM). Protect from light.
-
-
Assay Setup:
-
Add the enzyme sample (e.g., 50 µL of cell lysate or diluted purified enzyme) to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: Assay buffer without the enzyme.
-
Negative Control (Optional): Enzyme sample pre-incubated with a specific inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution (e.g., 50 µL) to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the AMC fluorophore (Excitation: ~350-380 nm, Emission: ~440-460 nm).
-
-
Data Analysis:
-
Subtract the rate of fluorescence increase in the blank wells from all other wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
If determining kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Cathepsins are involved in a multitude of cellular signaling pathways, including apoptosis and the regulation of growth factors like TGF-β. Understanding these pathways is crucial for interpreting experimental data on cathepsin activity.
Cathepsin-Mediated Apoptosis Pathway
Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can initiate a cascade of events leading to apoptosis.[4] This can occur through the cleavage of Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to induce the release of cytochrome c.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Z-FR-AMC and Alternative Fluorogenic Substrates for Protease Assay Validation
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of protease activity is paramount. The fluorogenic substrate Z-FR-AMC has been a widely used tool for assessing the activity of cysteine proteases, such as cathepsins, and other serine proteases. However, its validation and application require a thorough understanding of its performance characteristics and a careful consideration of more specific alternatives.
This guide provides a comprehensive comparison of the Z-FR-AMC assay with alternative methods for key target enzymes, including Cathepsin B, Cathepsin L, and Granzyme B. We present a detailed analysis of validation parameters, experimental protocols, and visual workflows to assist researchers in selecting the most appropriate assay for their specific needs.
Overview of Z-FR-AMC and its Alternatives
Z-FR-AMC (N-carbobenzyloxy-phenylalanyl-arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that, upon cleavage by a target protease, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence is directly proportional to the enzyme's activity. While sensitive, a significant limitation of Z-FR-AMC is its lack of absolute specificity, as it can be cleaved by several proteases, which can lead to ambiguous results in complex biological samples.
Recognizing this limitation, more specific fluorogenic substrates have been developed. For instance, Z-Nle-Lys-Arg-AMC has emerged as a more specific substrate for Cathepsin B , exhibiting high activity over a broad pH range. For Granzyme B , a key mediator of apoptosis, Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-trifluoromethylcoumarin) is a commonly used and more specific substrate.
Comparative Analysis of Assay Validation Parameters
The selection of an appropriate assay depends on a rigorous evaluation of its validation parameters. The following tables summarize the key performance indicators for Z-FR-AMC and its alternatives for Cathepsin B, Cathepsin L, and Granzyme B.
Cathepsin B Assays
| Validation Parameter | Z-FR-AMC | Z-Nle-Lys-Arg-AMC |
| Target Enzyme | Cathepsins (B, L, K, S, V), Papain | Cathepsin B |
| Specificity | Low; cleaved by multiple cathepsins. | High; specific for Cathepsin B. |
| Kinetic Parameters | Km: ~1.7 µM (for Cathepsin K) | Data not readily available |
| kcat: ~0.1 s⁻¹ (for Cathepsin K) | ||
| kcat/Km: ~58,823 M⁻¹s⁻¹ (for Cathepsin K) | ||
| Linearity (R²) | Data not readily available | Data not readily available |
| Precision (%CV) | Data not readily available | Data not readily available |
| LOD/LOQ | Data not readily available | Data not readily available |
Cathepsin L Assays
| Validation Parameter | Z-FR-AMC |
| Target Enzyme | Cathepsin L, other cathepsins |
| Specificity | Moderate; also cleaved by other cathepsins. |
| Kinetic Parameters | Data not readily available |
| Linearity (R²) | Data not readily available |
| Precision (%CV) | Data not readily available |
| LOD/LOQ | Data not readily available |
Granzyme B Assays
| Validation Parameter | Z-FR-AMC | Ac-IEPD-AFC |
| Target Enzyme | Not a primary substrate | Granzyme B |
| Specificity | Not applicable | High |
| Kinetic Parameters | Not applicable | Km: 585 µM[1] |
| Linearity (R²) | Not applicable | Data not readily available |
| Precision (%CV) | Not applicable | Data not readily available |
| LOD/LOQ | Not applicable | LOD: 25 nM[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for assays utilizing Z-FR-AMC and its alternatives.
Cathepsin L Activity Assay using Z-FR-AMC
Materials:
-
Recombinant human Cathepsin L
-
Z-FR-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of Cathepsin L in the assay buffer.
-
Add 50 µL of the enzyme solution to the wells of the 96-well plate.
-
For the no-enzyme control, add 50 µL of assay buffer.
-
Initiate the reaction by adding 50 µL of the Z-FR-AMC working solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.
-
Calculate the reaction rate from the linear portion of the fluorescence versus time curve.
Cathepsin B Activity Assay using Z-Nle-Lys-Arg-AMC
Materials:
-
Recombinant human Cathepsin B
-
Z-Nle-Lys-Arg-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 40 mM Citrate Phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 4.6 or 7.2
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of Cathepsin B in the appropriate pH assay buffer.
-
Add 50 µL of the enzyme solution to the wells.
-
Add 50 µL of assay buffer to the control wells.
-
Start the reaction by adding 50 µL of the Z-Nle-Lys-Arg-AMC working solution.
-
Monitor the increase in fluorescence at 37°C in a kinetic mode.
-
Determine the enzyme activity from the rate of fluorescence increase.
Granzyme B Activity Assay using Ac-IEPD-AFC
Materials:
-
Recombinant human Granzyme B
-
Ac-IEPD-AFC substrate (stock solution in DMSO)
-
Granzyme B Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 500 nm)[3][4]
Procedure:
-
Prepare serial dilutions of a known AFC standard to generate a standard curve.
-
Add 50 µL of the Granzyme B sample or positive control to the wells.
-
Prepare a reaction mix containing the Granzyme B Assay Buffer and Ac-IEPD-AFC substrate.
-
Add 50 µL of the reaction mix to each sample and control well.
-
Incubate the plate at 37°C and measure fluorescence in a kinetic mode for 30-60 minutes.[3]
-
Calculate the Granzyme B activity based on the AFC standard curve.[3]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate a general protease assay workflow and the signaling pathway involving Granzyme B.
Caption: General workflow for a fluorogenic protease activity assay.
References
A Comparative Guide to Fluorogenic Substrates for Cathepsin B: Z-FR-AMC vs. Z-VVR-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common fluorogenic substrates, Z-FR-AMC and Z-VVR-AMC, for the measurement of cathepsin B activity. Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. Accurate and reliable measurement of its enzymatic activity is crucial for advancing research and therapeutic development.
At a Glance: Substrate Performance
| Parameter | Z-FR-AMC (Z-Phe-Arg-AMC) | Z-VVR-AMC (Z-Val-Val-Arg-AMC) |
| Specificity | Broad-spectrum, cleaved by cathepsins B, K, L, S, and V.[1][2][3] | Cleaved by cathepsin B, but also shows activity with cathepsins S, L, and V.[4] |
| Optimal pH | Bimodal: activity peaks around pH 4.0-5.5.[2] | Data not available for cathepsin B. |
| Excitation/Emission | ~360-380 nm / ~440-460 nm | ~380 nm / ~460 nm |
Quantitative Kinetic Data for Cathepsin B
| Substrate | Condition | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-FR-AMC | pH 4.6 | 130 ± 19 | 1.9 ± 0.08 | 15,000 ± 2,500 |
| pH 7.2 | 110 ± 17 | 11 ± 0.5 | 96,000 ± 16,000 |
Table adapted from data presented in Yoon et al. (2023).[5]
In-Depth Analysis
Z-FR-AMC is a widely utilized, commercially available substrate for assessing cysteine protease activity. Its primary advantage is its broad reactivity, which can be useful for screening general cathepsin activity. However, this lack of specificity is a significant drawback when precise measurement of cathepsin B is required in a mixed protease sample, as cathepsins L, K, and S can also contribute to the fluorescent signal.[1][2][3] The substrate demonstrates activity over a broad pH range, with notable catalytic efficiency at both acidic (lysosomal) and neutral pH, as indicated by the kinetic data.[5]
Z-VVR-AMC is less commonly documented as a substrate for cathepsin B. While it is reported to be cleaved by cathepsin B, it also exhibits reactivity with other cathepsins, including S, L, and V, indicating it is not a specific substrate.[4] The literature more frequently associates Z-VVR-AMC with the measurement of cathepsin S activity.[4] The absence of published kinetic data for Z-VVR-AMC with cathepsin B makes a direct quantitative performance comparison challenging.
Experimental Protocols
General Fluorogenic Cathepsin B Activity Assay
This protocol provides a general framework for measuring cathepsin B activity in cell lysates using a fluorogenic substrate like Z-FR-AMC or Z-VVR-AMC.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors (optional, depending on the experimental goal).
-
Assay Buffer: 40 mM citrate phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT. Adjust pH to desired value (e.g., 4.6 for acidic conditions or 7.2 for neutral conditions).
-
Substrate Stock Solution: 10 mM Z-FR-AMC or Z-VVR-AMC in DMSO. Store protected from light at -20°C.
-
Enzyme Source: Purified recombinant cathepsin B or cell/tissue lysates.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Sample Preparation:
-
Culture and treat cells as required by the experimental design.
-
Lyse cells in chilled Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-200 µg of cell lysate to each well, and adjust the volume to 50 µL with Assay Buffer.
-
Prepare a blank control containing only Assay Buffer.
-
For a negative control, pre-incubate a sample with a specific cathepsin B inhibitor (e.g., CA-074) for 15-30 minutes before adding the substrate.
-
-
Enzymatic Reaction:
-
Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 40-60 µM).
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity over time).
-
Subtract the rate of the blank control from all sample readings.
-
The cathepsin B activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Visualizing the Science
Enzymatic Reaction
Caption: Cathepsin B cleaves Z-FR-AMC, releasing the fluorescent AMC group.
Experimental Workflow
Caption: General workflow for a cathepsin B fluorogenic assay.
Cathepsin B in TNF-α Induced Apoptosis
Cathepsin B can be released from the lysosome into the cytosol upon certain apoptotic stimuli, such as TNF-α, where it can participate in the apoptotic cascade.[6][7][8][9]
Caption: Role of cathepsin B in the TNF-α mediated apoptosis pathway.[6][8]
Conclusion
For researchers aiming to measure the specific activity of cathepsin B, particularly in complex biological samples, the broad-spectrum nature of both Z-FR-AMC and Z-VVR-AMC presents a significant challenge. While Z-FR-AMC is a well-characterized substrate with available kinetic data, its utility is best suited for systems where cathepsin B is the predominant active cysteine protease or for general screening purposes. The limited data available for Z-VVR-AMC in the context of cathepsin B suggests it is not a primary choice for this enzyme. For studies demanding high specificity, the use of more selective substrates or activity-based probes should be considered.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. JCI - Cathepsin B contributes to TNF-α–mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c [jci.org]
- 7. Cathepsin B contributes to TNF-alpha-mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Cathepsin B contributes to TNF-α–mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c [jci.org]
- 9. Cathepsin B contributes to TNF-α–mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Fluorogenic Protease Substrates: a-CBZ-Phe-Arg-AMC TFA vs. Z-RR-AMC
In the realm of protease research and drug development, the accurate assessment of enzyme activity is paramount. Fluorogenic substrates are indispensable tools for this purpose, offering sensitive and real-time measurement of protease function. This guide provides a detailed comparison of two commonly used fluorogenic substrates, a-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC) and Z-Arg-Arg-AMC (Z-RR-AMC), with a focus on their specificity for the lysosomal cysteine protease, Cathepsin B.
While both substrates are widely employed for monitoring Cathepsin B activity, experimental evidence reveals significant differences in their specificity profiles, which can have critical implications for data interpretation. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to facilitate informed substrate selection.
Overview of Substrates
a-CBZ-Phe-Arg-AMC TFA , also known as Z-FR-AMC, is a fluorogenic substrate where the peptide sequence Phe-Arg is linked to 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a carboxybenzyl (Z or CBZ) group.
Z-RR-AMC is a similar fluorogenic substrate with the dipeptide sequence Arg-Arg linked to AMC and an N-terminal carboxybenzyl protecting group.
Cleavage of the amide bond between the peptide and the AMC fluorophore by a protease results in a significant increase in fluorescence, which can be monitored to quantify enzyme activity. Both substrates are recognized by proteases that have a preference for arginine at the P1 position of the cleavage site.
Quantitative Comparison of Substrate Specificity
Experimental data demonstrates that both Z-FR-AMC and Z-RR-AMC are not entirely specific for Cathepsin B and are cleaved by other cysteine cathepsins.[1][2][3][4][5] This lack of specificity is a critical consideration, particularly when working with complex biological samples containing multiple proteases.
The following table summarizes the specificity of Z-FR-AMC and Z-RR-AMC against a panel of recombinant human cysteine cathepsins at different pH values. The data is based on in vitro protease activity assays.
| Substrate | Target Protease | Off-Target Proteases | pH Dependence | Key Findings |
| a-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC) | Cathepsin B | Cathepsin L, Cathepsin K, Cathepsin V | Active at both acidic (4.6, 5.5) and neutral (7.2) pH. | Cleaved by Cathepsin L with greater activity than Cathepsin B.[1][3] Also shows significant cleavage by Cathepsins K and V.[1][3] |
| Z-Arg-Arg-AMC (Z-RR-AMC) | Cathepsin B | Cathepsin L, Cathepsin V | Primarily active at neutral pH (7.2) with minimal activity at acidic pH (4.6, 5.5).[1][2][3][4] | Demonstrates cross-reactivity with Cathepsins L and V, making it non-specific for Cathepsin B.[1][3] |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the specificity of fluorogenic protease substrates, based on established protocols.[1]
In Vitro Protease Specificity Assay
Objective: To determine the specificity of a-CBZ-Phe-Arg-AMC TFA and Z-RR-AMC by measuring their cleavage by a panel of purified recombinant cysteine cathepsins at different pH values.
Materials:
-
Recombinant human Cathepsin B, L, K, S, and V
-
a-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC)
-
Z-Arg-Arg-AMC (Z-RR-AMC)
-
Assay Buffers:
-
pH 4.6: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT
-
pH 5.5: 100 mM MES, 1 mM EDTA, 5 mM DTT
-
pH 7.2: 100 mM sodium phosphate, 1 mM EDTA, 5 mM DTT
-
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsins according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT.
-
Assay Preparation:
-
Prepare working solutions of the fluorogenic substrates (e.g., 10 mM stock in DMSO, diluted to a final assay concentration of 50 µM in the respective assay buffer).
-
Prepare working solutions of the activated enzymes in the appropriate assay buffers. The final enzyme concentration will depend on the specific activity of the enzyme preparation and should be optimized to ensure linear reaction kinetics.
-
-
Assay Execution:
-
To each well of the 96-well plate, add 50 µL of the appropriate assay buffer.
-
Add 25 µL of the enzyme solution to the corresponding wells. Include control wells with buffer only (no enzyme) to measure background fluorescence.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (relative fluorescence units, RFU) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from the values obtained for each enzyme reaction.
-
Determine the rate of substrate hydrolysis (V, in RFU/min) from the linear portion of the fluorescence versus time plot.
-
The specificity of the substrate is determined by comparing the rate of hydrolysis by the target protease (Cathepsin B) to the rates of hydrolysis by other proteases in the panel.
-
Visualizing Experimental Workflow and Concepts
To further clarify the experimental process and the concept of substrate specificity, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro protease specificity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
A Comparative Guide to Fluorogenic Substrates for Cathepsin L Activity Assays
For researchers, scientists, and drug development professionals seeking optimal reagents for the quantification of Cathepsin L activity, this guide provides a comprehensive comparison of alternatives to the commonly used substrate, a-CBZ-Phe-Arg-AMC TFA. This document outlines the performance of various substrates, supported by experimental data, and includes detailed protocols to assist in experimental design.
Cathepsin L is a lysosomal cysteine protease involved in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression.[1][2] Accurate measurement of its enzymatic activity is crucial for understanding its biological function and for the development of therapeutic inhibitors. The fluorogenic substrate a-CBZ-Phe-Arg-AMC (Z-FR-AMC) is widely used for this purpose.[3] However, its specificity can be a limitation, as it is also cleaved by other cathepsins such as cathepsin B.[3][4] This guide explores several alternative substrates, detailing their kinetic properties and specificity to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Cathepsin L Substrates
The selection of an appropriate substrate is critical for the accuracy and specificity of a Cathepsin L assay. The following table summarizes the key performance indicators of a-CBZ-Phe-Arg-AMC and its alternatives.
| Substrate | Type | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) for Cathepsin L | Notes on Specificity & Performance |
| a-CBZ-Phe-Arg-AMC (Z-FR-AMC) | Fluorogenic Peptide (AMC-based) | 350-380 | 440-460 | ~1.5 x 10⁶ | Widely used but shows cross-reactivity with Cathepsin B and other cysteine proteases.[3][4][5] |
| Z-Phe-Arg-AFC | Fluorogenic Peptide (AFC-based) | 395-400 | 495-505 | Data not readily available | AFC fluorophore offers a spectral shift that can reduce background fluorescence from biological samples.[6] |
| (z-FR)₂-Cresyl Violet | Fluorogenic Peptide (Cresyl Violet-based) | 550-590 | >610 | Data not readily available | This photostable substrate is cell-permeable, allowing for the detection of Cathepsin L activity in living cells.[2][7] |
| HyCoSuL-derived substrates | Fluorogenic Peptide (ACC-based) | Not specified | Not specified | Varies based on sequence | A method to develop highly selective substrates. For example, Ac-Ala-Arg-Leu-P1-ACC allows for optimization of the P1 position for enhanced selectivity against other cathepsins.[8][9] |
| FRET-based Peptides | FRET Peptide | Varies (e.g., Abz: 320-340) | Varies (e.g., EDDnp: 420) | Varies based on sequence | Can be designed for high specificity by optimizing the peptide sequence based on the unique cleavage preferences of Cathepsin L.[10][11] |
In-Depth Substrate Analysis
a-CBZ-Phe-Arg-AMC (Z-FR-AMC): The Generalist
Z-FR-AMC is a dipeptide substrate linked to 7-amino-4-methylcoumarin (AMC). Cleavage of the amide bond between arginine and AMC by Cathepsin L releases the fluorescent AMC molecule.[12] While it exhibits good activity with Cathepsin L, its utility in complex biological samples can be compromised by its recognition by other proteases, most notably Cathepsin B.[3]
Z-Phe-Arg-AFC: The Red-Shifted Alternative
This substrate is analogous to Z-FR-AMC but utilizes 7-amino-4-trifluoromethylcoumarin (AFC) as the fluorophore.[6] The primary advantage of AFC is its longer excitation and emission wavelengths, which can minimize autofluorescence from cells and other biological materials, potentially increasing the signal-to-noise ratio.
(z-FR)₂-Cresyl Violet (Magic Red®): The Live-Cell Specialist
Marketed as Magic Red®, this substrate is comprised of two Z-FR peptides attached to a cresyl violet fluorophore, rendering it non-fluorescent.[7] Upon cleavage by active cathepsins within the cell, the cresyl violet is released and becomes fluorescent.[13] Its cell-permeant nature makes it an excellent choice for in situ monitoring of Cathepsin L activity in live cells by fluorescence microscopy or flow cytometry.[2]
HyCoSuL and FRET-based Peptides: The Specialists
For researchers requiring the highest degree of specificity, custom-designed peptides based on Hybrid Combinatorial Substrate Library (HyCoSuL) or Förster Resonance Energy Transfer (FRET) principles offer a powerful solution. The HyCoSuL approach allows for the systematic optimization of the substrate sequence to identify peptides that are preferentially cleaved by Cathepsin L over other proteases.[8][9] Similarly, FRET peptides can be engineered to be highly selective by incorporating cleavage sites that are unique to Cathepsin L.[10][11]
Experimental Methodologies
Standard Cathepsin L Activity Assay Protocol (using AMC-based substrates)
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation :
-
Assay Buffer : 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5. Prepare fresh.[5]
-
Substrate Stock Solution : Dissolve a-CBZ-Phe-Arg-AMC in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Cathepsin L Enzyme : Reconstitute or dilute purified human Cathepsin L in assay buffer to a working concentration (e.g., 1-10 nM). Keep on ice.
-
-
Assay Procedure :
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer. A final concentration of 1-20 µM is commonly used.
-
In a 96-well microplate, add the Cathepsin L enzyme solution.
-
To initiate the reaction, add the substrate working solution to the wells containing the enzyme.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of substrate hydrolysis (RFU/min) from the linear portion of the fluorescence versus time plot.
-
The enzymatic activity can be quantified by comparing the rate of reaction to a standard curve generated with free AMC.
-
Visualizing the Process
To better understand the experimental workflow and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for a typical Cathepsin L assay.
Caption: General enzymatic reaction of Cathepsin L with a fluorogenic substrate.
Cathepsin L Signaling and Function
Cathepsin L is synthesized as an inactive proenzyme and is activated upon proteolytic cleavage in the acidic environment of the endo-lysosomal compartment. It plays a critical role in the degradation of both endogenous and endocytosed proteins. In cancer, extracellularly secreted Cathepsin L can degrade components of the extracellular matrix, facilitating tumor invasion and metastasis.
Caption: Simplified overview of Cathepsin L synthesis, activation, and function.
References
- 1. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-Phe-Arg-AFC (Cathepsin L Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative substrate specificity analysis of recombinant human cathepsin V and cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
Unveiling the Protease Maze: A Comparative Guide to a-CBZ-Phe-Arg-AMC TFA Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex world of protease activity, the fluorogenic substrate a-CBZ-Phe-Arg-AMC TFA serves as a valuable tool. However, its utility is intrinsically linked to a thorough understanding of its substrate specificity and potential for cross-reactivity with various proteases. This guide provides an objective comparison of a-CBZ-Phe-Arg-AMC TFA's performance with alternative substrates, supported by experimental data and detailed methodologies, to empower informed decisions in assay design and inhibitor screening.
The substrate, also known as Z-FR-AMC, is widely employed for the assessment of lysosomal cathepsin activity.[1] Its core principle lies in the enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) fluorophore. This cleavage event results in a quantifiable increase in fluorescence, providing a sensitive measure of proteolytic activity. While frequently used for cathepsins B, K, L, and S, its reactivity extends to other proteases, including kallikrein, papain, and trypsin, highlighting the critical need to consider its cross-reactivity profile in experimental design.[2]
Quantitative Comparison of Protease Substrates
To facilitate a clear comparison, the following tables summarize the available kinetic data for a-CBZ-Phe-Arg-AMC TFA and alternative substrates against various proteases. This data is crucial for selecting the most appropriate substrate to ensure assay specificity.
Table 1: Substrate Specificity for Cathepsin B
| Substrate | Peptide Sequence | Target Protease(s) | Key Advantages | Key Disadvantages |
| a-CBZ-Phe-Arg-AMC | Z-Phe-Arg | Cathepsins B and L | Broad cathepsin substrate | Not specific for Cathepsin B |
| Z-Arg-Arg-AMC | Z-Arg-Arg | Cathepsin B, Trypsin-like proteases | Commercially available, widely cited | Lack of specificity, pH-dependent activity[3] |
| Z-Nle-Lys-Arg-AMC | Z-Nle-Lys-Arg | Cathepsin B | Higher specificity for Cathepsin B | May have lower turnover rates than broader substrates |
Table 2: Cross-Reactivity Profile of a-CBZ-Phe-Arg-AMC TFA
| Protease Family | Specific Protease | Activity with a-CBZ-Phe-Arg-AMC | Notes |
| Cysteine Proteases | Cathepsin B | High | Commonly used substrate, but also cleaved by other cathepsins.[4] |
| Cathepsin L | High | Significant cross-reactivity observed.[4] | |
| Cathepsin K | Moderate | Cleavage has been reported.[2] | |
| Cathepsin S | Moderate | Cleavage has been reported.[2] | |
| Papain | High | Known to be a substrate for papain.[2] | |
| Serine Proteases | Trypsin | High | Trypsin and trypsin-like proteases can cleave this substrate.[2][5] |
| Kallikrein | High | A known substrate for plasma kallikrein.[2] | |
| Thrombin | Moderate | Potential for cleavage due to preference for Arg at P1 position.[6] | |
| Plasmin | Moderate | Potential for cleavage due to preference for basic residues.[6] |
Experimental Protocols
Accurate assessment of substrate cross-reactivity is paramount. The following provides a detailed methodology for a fluorometric enzyme assay to determine the kinetic parameters of a protease with a-CBZ-Phe-Arg-AMC TFA.
General Fluorometric Protease Assay Protocol
Materials:
-
Purified proteases (e.g., Cathepsin B, Trypsin, Kallikrein)
-
a-CBZ-Phe-Arg-AMC TFA stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (specific to the protease being tested, e.g., for Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the a-CBZ-Phe-Arg-AMC TFA substrate in the appropriate assay buffer. The final concentrations should typically range from 0.1 µM to 100 µM to determine Michaelis-Menten kinetics.
-
Dilute the protease to its optimal working concentration in the assay buffer. This concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include control wells containing assay buffer only (no substrate) and substrate only (no enzyme) to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the product (AMC) using a standard curve generated with known concentrations of free AMC.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.
-
Visualizing the Scientific Process
To better understand the experimental logic and the broader biological context, the following diagrams illustrate the assay workflow and a relevant signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Constants of a-CBZ-Phe-Arg-AMC TFA for Protease Analysis
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is critical for understanding complex biological processes and for the discovery of novel therapeutics. The fluorogenic substrate, a-Carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin trifluoroacetate (a-CBZ-Phe-Arg-AMC TFA), also commonly known as Z-Phe-Arg-AMC or Z-FR-AMC, is a widely utilized tool for assaying the activity of various proteases, particularly cysteine cathepsins. This guide provides a comprehensive comparison of the kinetic performance of a-CBZ-Phe-Arg-AMC with alternative substrates, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is quantitatively described by its kinetic constants, primarily the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). The Km value represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic constants of a-CBZ-Phe-Arg-AMC and alternative substrates with various human cathepsins. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin B | a-CBZ-Phe-Arg-AMC | 21 | 1.9 | 90,476 | 4.6[1] |
| 200 | 10.4 | 52,000 | 7.2[1] | ||
| Z-Arg-Arg-AMC | 211 | 0.2 | 948 | 4.6[1] | |
| 205 | 1.1 | 5,366 | 7.2[1] | ||
| Z-Nle-Lys-Arg-AMC | 98 | 0.9 | 9,184 | 4.6[1] | |
| 105 | 6.4 | 60,952 | 7.2[1] | ||
| Cathepsin L | a-CBZ-Phe-Arg-AMC | 0.77 | 1.5 | ~1,950,000 | 5.5[2] |
| Cathepsin K | a-CBZ-Phe-Arg-AMC | ~1.7 (estimated) | ~0.1 (estimated) | ~58,823 (estimated) | 6.5[3] |
Experimental Protocols
Accurate determination of kinetic constants relies on meticulous experimental design and execution. Below is a detailed methodology for a typical enzyme kinetic assay using a-CBZ-Phe-Arg-AMC.
General Protocol for Cathepsin Activity Assay
Materials:
-
Purified human cathepsin B, L, or K
-
a-CBZ-Phe-Arg-AMC TFA substrate
-
Assay Buffer:
-
For Cathepsin B (acidic pH): 40 mM citrate phosphate buffer, pH 4.6, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[1]
-
For Cathepsin B (neutral pH): 40 mM Tris-HCl, pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[1]
-
For Cathepsin L: 20 mM sodium acetate, 1 mM EDTA, and 5 mM cysteine, pH 5.5.[2]
-
For Cathepsin K: 100 mM sodium phosphate, 5 mM EDTA, 1 mM DTT, 0.1% PEG 4000, pH 6.5.[3]
-
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of a-CBZ-Phe-Arg-AMC in DMSO (e.g., 10 mM).
-
Prepare the appropriate assay buffer for the cathepsin being investigated.
-
Dilute the purified cathepsin enzyme in the assay buffer to the desired working concentration. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure linear reaction kinetics.
-
-
Assay Setup:
-
Prepare serial dilutions of the a-CBZ-Phe-Arg-AMC substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.
-
To the wells of a 96-well black microplate, add 50 µL of each substrate dilution.
-
Include control wells: a "no enzyme" control for each substrate concentration to measure background fluorescence and a "no substrate" control with the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm for the released AMC fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of product formed using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Km and Vmax values.
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
Visualizing the Process: Workflows and Pathways
To further elucidate the experimental and biological context, the following diagrams illustrate the general workflow for determining kinetic constants and a simplified signaling pathway involving cathepsins.
References
Performance of a-CBZ-Phe-Arg-AMC TFA Under Varying pH Conditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, selecting the appropriate fluorogenic substrate is critical for the accurate assessment of protease activity. This guide provides a detailed comparison of the performance of a-CBZ-Phe-Arg-AMC TFA (also commonly referred to as Z-Phe-Arg-AMC) under different pH conditions. Its performance is benchmarked against other commercially available fluorogenic substrates, supported by experimental data to facilitate informed substrate selection for protease assays.
Quantitative Performance Comparison
The enzymatic activity of proteases is highly dependent on pH. The fluorogenic substrate a-CBZ-Phe-Arg-AMC is frequently employed to assay the activity of cathepsins, a class of proteases that function optimally in the acidic environment of lysosomes, but can also be active at neutral pH. The performance of Z-Phe-Arg-AMC with human Cathepsin B has been evaluated at both acidic and neutral pH, as detailed in the table below. For a comprehensive comparison, data for alternative substrates, Z-Arg-Arg-AMC and Z-Nle-Lys-Arg-AMC, are also presented.[1]
| Substrate | Enzyme | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | 21 | 1.9 | 90,476 | Acidic |
| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | 200 | 10.4 | 52,000 | Neutral |
| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | 211 | 0.2 | 948 | Acidic |
| Z-Arg-Arg-AMC | Human Cathepsin B | 7.2 | 205 | 1.1 | 5,366 | Neutral |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 4.6 | 98 | 0.9 | 9,184 | Acidic |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 7.2 | 105 | 6.4 | 60,952 | Neutral |
Note: Kinetic parameters can vary depending on assay conditions. The data presented here is compiled from various sources for comparative purposes.[1]
From the data, it is evident that Z-Phe-Arg-AMC is a highly efficient substrate for human Cathepsin B under both acidic and neutral conditions, demonstrating a significantly higher catalytic efficiency (kcat/Km) at pH 4.6.[1] This suggests its suitability for studying enzyme activity in environments mimicking the lysosome. While its affinity (Km) for the enzyme is lower at neutral pH, the turnover rate (kcat) is substantially higher.[1]
Experimental Protocols
A generalized protocol for a fluorometric protease assay using an AMC-based substrate is provided below. It is crucial to optimize specific conditions such as buffer composition, pH, and substrate concentration for each enzyme and experimental setup.
Objective: To measure protease activity using a fluorogenic AMC substrate.
Materials:
-
Purified protease
-
Fluorogenic substrate (e.g., a-CBZ-Phe-Arg-AMC TFA) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer of desired pH (e.g., 100 mM sodium acetate for acidic pH, 50 mM Tris for neutral pH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the desired assay buffer and equilibrate it to the experimental temperature (e.g., 37°C).
-
Dilute the purified protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 10-100 µM).
-
-
Assay Setup:
-
Add 50 µL of the assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the designated wells.
-
Include a no-enzyme control by adding 25 µL of assay buffer instead of the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 25 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time in kinetic mode. The excitation wavelength for AMC is typically around 360-380 nm, and the emission wavelength is around 440-460 nm.[2] The rate of fluorescence increase is proportional to the enzyme activity.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a protease activity assay using a fluorogenic substrate.
Caption: General workflow for a protease activity assay.
References
Safety Operating Guide
Proper Disposal of N-CBZ-Phe-Arg-AMC TFA: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-CBZ-Phe-Arg-AMC TFA, a fluorogenic substrate used in enzyme activity assays. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, the following personal protective equipment (PPE) and handling protocols are mandatory:
-
Personal Protective Equipment: Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound and any solutions in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste.
The trifluoroacetic acid (TFA) component of this compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.
Waste Characterization and Segregation
Proper identification and segregation of waste streams are the first steps in compliant disposal.
| Waste Stream | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired this compound powder. Contaminated consumables such as pipette tips, microfuge tubes, and gloves. | Clearly labeled, sealed, and chemically compatible waste container for solid hazardous materials. |
| Liquid Chemical Waste | Solutions containing this compound, including residual assay solutions and solvents (e.g., DMSO) used for reconstitution. | Clearly labeled, sealed, and chemically compatible waste container for liquid hazardous materials. Do not mix with incompatible waste streams. |
| Decontamination Rinsate | Initial solvent rinses (e.g., ethanol, acetone) used to decontaminate glassware and reusable equipment that have been in contact with the compound. | Collect in the liquid chemical waste container. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
1. Waste Collection and Segregation:
- Solid Waste: Carefully collect all solid waste, including unused product and contaminated disposables, into a designated solid chemical waste container. Ensure the container is properly sealed.
- Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound into a designated liquid chemical waste container.
2. Decontamination of Laboratory Ware:
- Rinse all contaminated glassware and reusable equipment with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
- Collect this initial rinsate as liquid chemical waste.
- Following the initial solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with deionized water.
3. Waste Container Labeling and Storage:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". List all solvents present in liquid waste containers.
- Store waste containers in a designated and secure secondary containment area, away from incompatible materials such as strong bases and oxidizing agents.
4. Institutional Waste Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Follow all institutional procedures and complete any required documentation for waste disposal. Do not pour any waste containing this compound down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
Comprehensive Safety and Handling Guide for N-CBZ-Phe-Arg-AMC TFA
This guide provides essential safety and logistical information for the handling and disposal of N-CBZ-Phe-Arg-AMC TFA, a cathepsin substrate. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.
Personal Protective Equipment (PPE)
Given the nature of N-CBZ-Phe-Arg-AMC as a trifluoroacetate (TFA) salt and a fine chemical powder, stringent adherence to PPE protocols is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Chemical-resistant, powder-free | To prevent skin contact with the compound and potential residual trifluoroacetic acid, which is corrosive. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | To protect eyes from airborne particles of the lyophilized powder and from splashes of solutions. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Fume hood | Required when handling the dry powder | To prevent inhalation of the fine powder. A dust mask may be used for weighing small quantities if a fume hood is not available. |
Operational Plan: Handling and Preparation of Stock Solutions
This section outlines the step-by-step procedure for safely handling this compound and preparing stock solutions.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before handling the product, ensure all necessary PPE is correctly worn. Prepare the workspace within a fume hood to minimize inhalation risk of the lyophilized powder.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the product.
-
Weighing: Carefully weigh the desired amount of the powder in the fume hood. Use anti-static weighing paper or a weighing boat.
-
Dissolution: According to product datasheets, this compound is often dissolved in DMSO to create a stock solution[1]. For example, to prepare a 50 mg/mL stock solution, add 100 μL of DMSO to 5 mg of the compound[1]. Ensure the vial is securely capped and vortex gently until the solid is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can inactivate the product, it is recommended to aliquot the stock solution into smaller, single-use volumes[1]. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to ensure environmental safety and compliance with laboratory regulations.
| Waste Type | Disposal Procedure | Rationale |
| Unused Dry Powder | Dispose of as chemical waste in a designated solid waste container. | To prevent environmental contamination. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid chemical waste container. | To prevent cross-contamination and ensure proper disposal of trace amounts of the chemical. |
| Aqueous Solutions Containing the Compound | Neutralize if necessary, then dispose of in a designated aqueous chemical waste container. The product is an acid and may require neutralization before disposal[2]. | To comply with regulations for aqueous chemical waste and to prevent the release of acidic and fluorinated compounds into the sewage system. |
| Organic Solvent Solutions (e.g., DMSO) | Dispose of in a designated organic solvent waste container. | To comply with regulations for flammable and toxic organic waste. |
Signaling Pathways and Experimental Workflows
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the product to its final disposal.
Caption: Workflow for safe handling of this compound.
Considerations for the Trifluoroacetate (TFA) Counter-ion
It is important to note that TFA, used in the synthesis and purification of peptides, can be present in the final product as a counter-ion[3][4]. While the lyophilized product will have excess TFA removed, bound TFA salts will remain. For certain sensitive biological assays, the presence of TFA can be problematic[4]. If your experiment is sensitive to TFA, several methods exist for its removal, including ion exchange or repeated lyophilization from an HCl solution[4][5].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
